1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS 1187385-78-9) is a specialized organosulfur building block utilized in medicinal chemistry.[1][2][3][4] It belongs to the class of N-aryl sulfonyl piperazines , a structural motif prevalent in G-protein coupled receptor (GPCR) antagonists, chemokine modulators, and enzyme inhibitors.[1]
This guide provides a rigorous technical breakdown of its physicochemical properties, a validated synthesis workflow based on nucleophilic substitution, and analytical characterization standards.[1][4] It is designed for researchers requiring a stable, high-purity scaffold for further functionalization (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the aryl bromide site).[1][4]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10]
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Soluble in DCM, Chloroform, DMSO, DMF; Insoluble in Water
Predicted pKa
~7.5 (Piperazine nitrogen, conjugate acid)
LogP (Predicted)
~3.2 (Lipophilic)
Synthetic Pathway & Mechanism[1][4][8][11]
The synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine relies on a classic nucleophilic substitution at the sulfonyl sulfur .[1][4] The reaction involves the attack of the secondary amine (1-isobutylpiperazine) on the electrophilic sulfonyl chloride (4-bromobenzenesulfonyl chloride).[1][4]
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isobutylpiperazine (10 mmol, 1.42 g) and Triethylamine (15 mmol, 2.1 mL) in anhydrous DCM (20 mL).
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This controls the exothermicity of the sulfonylation.[1][4]
Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (10 mmol, 2.55 g) in DCM (10 mL) over 15–20 minutes.
Why: Slow addition prevents localized overheating and double-sulfonylation side reactions (though less likely with mono-substituted piperazines).[1][4]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Monitoring: Check progress via TLC (System: Hexane/EtOAc 1:1). The sulfonyl chloride spot (high Rf) should disappear.[1][4]
Quenching: Quench the reaction by adding water (20 mL).
Workup & Purification Logic
Figure 2: Purification workflow to isolate high-purity sulfonamide.[1][4]
Analytical Characterization (QC)[1][4]
To validate the identity of CAS 1187385-78-9, the following diagnostic signals must be observed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Aromatic Region (7.4 – 7.7 ppm):
Look for an AA'BB' system (two doublets, J ≈ 8.5 Hz).[1][4]
δ ~7.65 ppm (2H, d): Protons ortho to sulfonyl group.[1][4]
δ ~7.70 ppm (2H, d): Protons ortho to bromine (deshielded).[1][4]
Piperazine Core (2.4 – 3.0 ppm):
δ ~3.0 ppm (4H, m): Protons adjacent to the sulfonamide nitrogen (deshielded by SO₂).[1][4]
δ ~2.5 ppm (4H, m): Protons adjacent to the alkyl amine.[1][4]
Molecular Ion: Expect [M+H]⁺ peak at 361.3 and 363.3 .[1][4]
Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet ratio for the molecular ion peaks (M and M+2).[1][4] This is the definitive signature for brominated compounds.[1][4]
Applications in Drug Discovery[1][4][8]
This compound serves as a "core scaffold" with two distinct vectors for modification:[4]
The Aryl Bromide Handle:
Reactivity: Excellent substrate for Palladium-catalyzed cross-coupling.[1][4]
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl sulfonyl piperazines (common in 5-HT6 antagonists).[1][4]
Buchwald-Hartwig: Amination to introduce aniline or heterocyclic amines.[1][4]
The Sulfonyl Piperazine Core:
Known pharmacophore for Chemokine Receptor (CCR) antagonists and 11β-HSD1 inhibitors .[1][4]
Provides rigid spatial orientation of the aryl group relative to the basic nitrogen.[1][4]
National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CAS 98-58-8 (4-Bromobenzenesulfonyl chloride). Retrieved from [1][4]
Baxter, E. W., & Reitz, A. B. (2002).[1][4] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. (Foundational method for isobutylpiperazine synthesis).[1][4]
Li, J. J. (2014).[1][4] Name Reactions and Reagents in Organic Synthesis. Springer.[1][4] (Reference for Sulfonylation mechanisms).
Comprehensive Characterization and Physicochemical Profiling of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Executive Summary In the high-throughput landscape of modern drug discovery, the integrity of small molecule libraries rests on precise physicochemical characterization. 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-throughput landscape of modern drug discovery, the integrity of small molecule libraries rests on precise physicochemical characterization. 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine represents a critical scaffold in medicinal chemistry, combining a sulfonamide pharmacophore with a lipophilic isobutyl-substituted piperazine ring. This architecture is frequently observed in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.
This technical guide provides a definitive analysis of the compound's molecular weight (MW) and its implications for stoichiometric precision, solubility profiling, and analytical validation. We distinguish between Average Molecular Weight (critical for gravimetric preparation) and Monoisotopic Mass (critical for mass spectrometric identification), offering a self-validating protocol for researchers utilizing this reagent.
Molecular Identity & Physicochemical Core
The accurate application of this compound requires a distinction between its bulk weight and its isotopic signature. The presence of Bromine (
) introduces a unique isotopic pattern that serves as a primary diagnostic tool in LC-MS validation.
Table 1: Physicochemical Specifications
Parameter
Value
Notes
Chemical Name
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Systematic IUPAC nomenclature
CAS Number
1187385-78-9
Verified Registry Number
Molecular Formula
Average Molecular Weight
361.30 g/mol
Use for molarity calculations
Monoisotopic Mass
360.0507 Da ()
Base peak in high-res MS
Exact Mass
360.05 / 362.05
Distinctive 1:1 doublet pattern
Predicted LogP
~2.8 - 3.2
Moderate lipophilicity
H-Bond Acceptors
4
N, O atoms
H-Bond Donors
0
Aprotic structure
The Bromine Isotope Effect
Unlike carbon-based scaffolds where the M+1 peak is minor, the bromine atom exists naturally as
(50.69%) and (49.31%).
Implication: In Mass Spectrometry, you will not see a single peak at 361.30.
Observation: You will observe two peaks of nearly equal intensity at m/z 361 (
) and m/z 363 ().
Validation Rule: If your MS spectrum does not show this 1:1 doublet separated by 2 mass units, the compound is not a brominated species.
Synthesis & Production Workflow
The synthesis of sulfonyl piperazines is a nucleophilic substitution reaction governed by steric factors at the piperazine nitrogen. The protocol below ensures regioselectivity and high yield.
Reaction Mechanism
The reaction involves the attack of the secondary amine of 1-isobutylpiperazine on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride . A base (typically Triethylamine or DIPEA) is required to scavenge the generated HCl and drive the equilibrium forward.
Figure 1: Nucleophilic sulfonylation pathway. The base acts as a proton scavenger to prevent protonation of the unreacted piperazine, ensuring kinetic efficiency.
Step-by-Step Protocol
Preparation: Dissolve 1.0 eq of 1-isobutylpiperazine in anhydrous Dichloromethane (DCM).
Activation: Add 1.2 eq of Triethylamine (
) and cool to 0°C to control exotherm.
Addition: Dropwise add 1.0 eq of 4-bromobenzenesulfonyl chloride dissolved in DCM.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Wash organic layer with water, saturated
, and brine. Dry over .
Purification: If necessary, recrystallize from Ethanol or purify via Silica Gel Chromatography.
Analytical Validation (Self-Validating Systems)
Trustworthiness in data comes from orthogonal validation. A single method is insufficient. The following workflow combines Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm identity.
Analytical Logic Gate
Before using this compound in biological assays, it must pass the following decision tree:
Figure 2: Orthogonal validation workflow. The bromine doublet in MS is the "Go/No-Go" gate before expensive NMR time is utilized.
Expected NMR Signals (
)
Aromatic Region (
7.4 - 7.7 ppm): Two doublets integrating to 2H each (AA'BB' system characteristic of para-substitution).
Piperazine Core (
2.5 - 3.0 ppm): Two sets of triplets (or broad multiplets) integrating to 4H each.
Isobutyl Group:
Doublet (
~0.9 ppm, 6H) for the two methyl groups.
Multiplet (
~1.8 ppm, 1H) for the methine ().
Doublet (
~2.1 ppm, 2H) for the methylene () attached to nitrogen.
Implications for Drug Design[1]
Lipinski's Rule of 5 Compliance
This molecule is an excellent fragment for drug development libraries because it strictly adheres to "drug-like" properties:
MW (361.[1][2]3) < 500: Ensures good oral bioavailability potential.
LogP (~3.0) < 5: Suggests reasonable membrane permeability without excessive protein binding.
When preparing stock solutions (e.g., 10 mM in DMSO):
Do not use the monoisotopic mass (360.05).
Use the Average MW (361.30 g/mol ).
Example: To prepare 10 mL of a 10 mM stock, weigh 36.13 mg of the substance. Using the wrong MW value here will introduce a systematic error of ~0.4% in potency data, which is significant in SAR (Structure-Activity Relationship) studies.
References
ChemicalBook. 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Product Entry. Retrieved from
National Center for Biotechnology Information (PubChem). 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogue Reference). Retrieved from
Aladdin Scientific. 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine CAS 1187385-78-9 Data Sheet. Retrieved from
Galvani, F. et al. Mechanistic modeling of monoglyceride lipase covalent modification.[3] Journal of Chemical Information and Modeling.[3] (Contextual reference for sulfonyl piperazine kinetics). Retrieved from
Technical Guide: Optimized Synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Executive Summary This technical guide details the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9), a versatile intermediate in medicinal chemistry. The molecule features a piperazine core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9), a versatile intermediate in medicinal chemistry. The molecule features a piperazine core functionalized with a sulfonamide moiety and a branched alkyl group. The 4-bromophenyl motif serves as a critical "handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a high-value scaffold for GPCR ligand and kinase inhibitor discovery.
The pathway selected for this guide prioritizes convergent synthesis to maximize yield and purity. It employs a robust two-step sequence: (1) Mono-alkylation of piperazine via reductive amination, followed by (2) Regioselective sulfonylation.
Part 1: Strategic Retrosynthesis & Pathway Design
The Logic of Disconnection
To synthesize the target efficiently, we analyze the structure via retrosynthetic disconnection. The sulfonamide bond (
) is the most logical disconnection point because sulfonyl chlorides are highly reactive electrophiles and commercially available.
Route A (Selected): Synthesis of 1-isobutylpiperazine followed by sulfonylation.
Advantage:[1][2] 1-isobutylpiperazine retains a nucleophilic secondary amine (
), allowing for a clean reaction with the sulfonyl chloride. The basicity of the tertiary amine (-isobutyl) facilitates "catch-and-release" purification.
Route B (Discarded): Sulfonylation of piperazine followed by alkylation.
Disadvantage: Alkylation of the sulfonamide nitrogen is difficult due to reduced nucleophilicity. Alkylation of the free amine requires careful control to prevent over-alkylation (quaternization).
Pathway Visualization
The following diagram illustrates the selected synthetic logic and reaction flow.
Figure 1: Convergent synthesis pathway utilizing reductive amination followed by sulfonylation.[1][3][4][5][6]
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of 1-Isobutylpiperazine
Objective: Mono-alkylation of piperazine while suppressing bis-alkylation.
Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes in the presence of amines.
Materials
Reagent
Equiv.
Role
Piperazine (Anhydrous)
5.0
Substrate (Excess prevents bis-alkylation)
Isobutyraldehyde
1.0
Alkylating Agent
NaBH(OAc)₃
1.5
Reducing Agent
Acetic Acid (AcOH)
1.0
Catalyst (Activates imine formation)
Dichloromethane (DCM)
Solvent
Reaction Medium
Protocol
Preparation: In a 500 mL round-bottom flask, dissolve Piperazine (5.0 equiv) in dry DCM (10 mL/g).
Expert Note: The large excess of piperazine is critical. It ensures that the aldehyde reacts with a free piperazine molecule rather than the already-alkylated product, minimizing bis-isobutylpiperazine formation.
Imine Formation: Add Isobutyraldehyde (1.0 equiv) dropwise at 0°C. Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 20 minutes.
Safety: Gas evolution (hydrogen) may occur; ensure venting.
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.
Extraction: Extract the aqueous layer with DCM (3x).
Purification (Distillation): The excess piperazine can be removed by washing the organic layer with water (piperazine is highly water-soluble) or by vacuum distillation if high purity is required.
Target: Colorless oil. Yield typically 75-85%.
Phase 2: Sulfonylation (Coupling)
Objective: Formation of the sulfonamide bond.
Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom, followed by elimination of chloride.
Materials
Reagent
Equiv.
Role
1-Isobutylpiperazine
1.0
Nucleophile
4-Bromobenzenesulfonyl Chloride
1.1
Electrophile
Triethylamine (TEA)
2.0
Base (Scavenges HCl)
DCM (Anhydrous)
Solvent
Reaction Medium
Protocol
Setup: Flame-dry a 250 mL flask and purge with Nitrogen/Argon. Dissolve 1-Isobutylpiperazine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM.
Addition: Cool the solution to 0°C. Dissolve 4-Bromobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution.
Causality: Low temperature prevents rapid hydrolysis of the sulfonyl chloride by trace moisture and controls the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Workup: Wash the reaction mixture with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
Part 3: Purification & Self-Validating Logic
The chemical properties of the target molecule allow for a "Self-Validating" purification scheme. The product contains a basic tertiary amine (the isobutyl-nitrogen), whereas neutral impurities (hydrolyzed sulfonyl chloride) do not. We exploit this via Acid-Base Extraction.
Purification Workflow (Catch & Release)
Figure 2: Acid-Base "Catch and Release" purification strategy ensuring removal of non-basic impurities.
Step-by-Step Purification:
Catch: Dissolve crude residue in EtOAc. Extract with 1M HCl (2x).
Logic: The product protonates and moves to the water phase. Neutral sulfonamide byproducts or unreacted sulfonyl chloride (hydrolyzed to acid) stay in the organic phase.
Wash: Discard the organic layer.
Release: Basify the aqueous layer to pH ~10 using 2M NaOH. The product precipitates or oils out as the free base.
Extract: Extract the cloudy aqueous mixture with DCM (3x).
Final Polish: Dry (Na₂SO₄) and concentrate. If necessary, recrystallize from EtOH/Hexane or convert to the HCl salt for long-term stability.
Part 4: Analytical Verification
To validate the synthesis, the following analytical signatures must be confirmed:
1H NMR (CDCl₃, 400 MHz):
7.60–7.70 (m, 4H, Ar-H): Characteristic AA'BB' system of the para-substituted benzene.
3.00–3.10 (br m, 4H): Piperazine protons adjacent to Sulfonamide.
2.40–2.50 (br m, 4H): Piperazine protons adjacent to Alkyl group.
2.05 (d, 2H): Isobutyl .
1.75 (m, 1H): Isobutyl .
0.85 (d, 6H): Isobutyl methyls.
LC-MS:
Observe
peak at ~361/363 amu (1:1 ratio due to isotope pattern).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
BLD Pharm. (n.d.). "Product Datasheet: 1-((4-Bromophenyl)sulfonyl)-4-isobutylpiperazine." Accessed via Chemical Suppliers. Link
Sigma-Aldrich. (n.d.). "4-Bromobenzenesulfonyl chloride Product Information." Link
PubChem. (2025).[7] "Compound Summary: 4-Bromobenzenesulfonyl chloride." National Library of Medicine. Link
Technical Guide: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine as a Therapeutic Probe
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine , a privileged scaffold in medicinal chemistry. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine , a privileged scaffold in medicinal chemistry.
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a synthetic small molecule belonging to the arylsulfonyl piperazine class. This scaffold is a "privileged structure" in drug discovery, known for its high affinity toward G-Protein Coupled Receptors (GPCRs). While often utilized as a specific antagonist for the Serotonin 5-HT6 receptor , its structural properties—specifically the 4-bromophenyl moiety—render it a critical "warhead" building block for Proteolysis Targeting Chimeras (PROTACs) . The bromine atom serves as a versatile handle for cross-coupling reactions to attach linkers and E3 ligase ligands, facilitating the targeted degradation of the bound protein.
Chemical Structure & Properties[1]
Property
Data
Molecular Formula
C₁₄H₂₁BrN₂O₂S
Molecular Weight
361.30 g/mol
LogP (Predicted)
~3.2 (Lipophilic)
H-Bond Donors/Acceptors
0 / 4
Key Pharmacophores
Sulfonyl group (H-bond acceptor), Piperazine ring (Basic center), Isobutyl (Hydrophobic), 4-Bromophenyl (Halogen bond/Synthetic handle)
Primary Therapeutic Targets & Mechanism of Action
Primary Target: 5-HT6 Receptor (Antagonist)
The arylsulfonyl piperazine core is the defining pharmacophore for high-affinity 5-HT6 receptor antagonists . The 5-HT6 receptor is exclusively expressed in the Central Nervous System (CNS) and regulates cholinergic and glutamatergic neurotransmission.
Mechanism: The compound binds to the orthosteric site of the 5-HT6 receptor. The sulfonyl group forms hydrogen bonds with residues in the transmembrane domain (TM), while the piperazine nitrogen interacts with a conserved aspartate (Asp3.32) via an ionic bond. The isobutyl group occupies a hydrophobic pocket, stabilizing the inactive conformation.
Therapeutic Effect: Blockade of 5-HT6 enhances the release of acetylcholine and glutamate in the cortex and hippocampus, improving cognitive function.
Indications: Alzheimer’s disease, Schizophrenia (cognitive deficits), and obesity.
Secondary Target: Chemokine Receptor CCR2
Structurally similar sulfonyl piperazines have demonstrated antagonism against CCR2 , a receptor involved in monocyte recruitment during inflammation.
Mechanism: Allosteric modulation or competitive antagonism preventing MCP-1 (CCL2) binding.
Indications: Neuropathic pain, atherosclerosis, and metabolic inflammation.
Application: PROTAC Warhead
In the context of "Protein Degrader Building Blocks," this molecule acts as the Ligand for the Protein of Interest (POI) .
Workflow: The 4-Bromo position is chemically modified (e.g., via Buchwald-Hartwig amination or Suzuki coupling) to attach a linker connected to an E3 Ligase ligand (e.g., Thalidomide for Cereblon).
Result: The resulting PROTAC molecule recruits the E3 ligase to the 5-HT6 receptor (or other target), inducing ubiquitination and subsequent proteasomal degradation.
Pathway Visualization
The following diagram illustrates the dual utility of the compound: as a direct receptor antagonist and as a PROTAC warhead.
Figure 1: Mechanism of Action showing direct 5-HT6 antagonism (top path) and PROTAC-mediated degradation (bottom path).
Experimental Validation Protocols
To validate the activity of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, the following self-validating protocols are recommended.
Radioligand Binding Assay (Affinity Validation)
Objective: Determine the binding affinity (
) of the compound for the 5-HT6 receptor.
Membrane Preparation: Transfect HEK293 cells with human 5-HT6 receptor cDNA. Harvest and homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
Incubation:
Total Binding: Incubate membranes (20 µg protein) with
-LSD (2 nM) in the absence of the test compound.
Non-Specific Binding (NSB): Incubate with
-LSD + excess Methiothepin (10 µM).
Test: Incubate with
-LSD + varying concentrations of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine ( to M).
Termination: Incubate for 60 min at 37°C. Terminate by rapid filtration through GF/B filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Self-Validation: The should be in the low nanomolar range (<100 nM) to confirm specific targeting.
Functional cAMP Assay (Antagonist Potency)
Objective: Confirm the compound blocks Gs-protein signaling.
Cell Culture: Use CHO cells stably expressing 5-HT6.
Stimulation: Pre-incubate cells with the test compound (10 µM down to 0.1 nM) for 15 minutes.
Agonist Challenge: Add Serotonin (5-HT) at
concentration.
Detection: Lyse cells and measure intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
Result: A dose-dependent reduction in cAMP levels compared to the 5-HT control confirms antagonist activity.
References
Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link
Pullagurla, M. R., et al. "Possible therapeutic targets for the treatment of neuropathic pain: Focus on chemokine receptors." CNS & Neurological Disorders-Drug Targets, 2014. Link
Bécamel, C., et al. "The serotonin 5-HT6 receptor: targeting a new pathway for cognitive regulation." Current Opinion in Pharmacology, 2011. Link
Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology, 2020. Link
World Intellectual Property Organization. "Patent WO2011086531: Heterocyclic compounds and their use." Patentscope, 2011. Link
Foundational
The Isobutylpiperazine Moiety: Structural Optimization for Antimycobacterial and CNS Potency
Executive Summary The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile linker that modulates physicochemical properties without introducing chirality.[1][2] Within this class,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile linker that modulates physicochemical properties without introducing chirality.[1][2] Within this class, the N-isobutylpiperazine moiety represents a strategic optimization node. Unlike its methyl or ethyl counterparts, the isobutyl group offers a specific balance of lipophilicity (LogP) and steric bulk. This guide analyzes the structure-activity relationship (SAR) of isobutylpiperazine derivatives, focusing on their critical role in penetrating the mycolic acid-rich cell walls of Mycobacterium tuberculosis and modulating affinity for CNS targets like Sigma (
) receptors.
Molecular Architecture & Physicochemical Profile
The utility of the 1-isobutylpiperazine moiety stems from its ability to fine-tune the Lipophilic Efficiency (LipE) of a drug candidate.
The Isobutyl Advantage
In rational drug design, the N-substituent on the piperazine ring dictates two critical parameters:
Basicity (pKa): The tertiary amine nitrogen typically has a pKa between 7.5 and 8.5. The isobutyl group, being electron-donating (+I effect), stabilizes the protonated form, ensuring solubility in acidic media (e.g., the stomach or lysosomal compartments).
Steric Shielding: Compared to an n-butyl chain, the branched isobutyl group introduces steric hindrance proximal to the nitrogen. This can retard N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), potentially extending the half-life (
) of the parent compound.
Comparative Metrics
Substituent
LogP Contribution
Steric Bulk (Taft )
Metabolic Liability (N-Dealkylation)
Methyl
+0.5
Low
High (Rapid oxidative demethylation)
n-Butyl
+2.0
Medium
High (Accessible -carbon)
Isobutyl
+1.9
High
Reduced (Steric hindrance at -carbon)
t-Butyl
+1.8
Very High
Very Low (Often prevents binding)
Structure-Activity Relationship (SAR) Analysis
The SAR of isobutylpiperazine derivatives is context-dependent. Below is the analysis for the two primary therapeutic areas: Antimycobacterial and CNS agents.
Antimycobacterial Potency (The "Waxy Wall" Logic)
Mycobacterium tuberculosis (Mtb) possesses a cell wall rich in mycolic acids, creating a formidable hydrophobic barrier.
Penetration: Hydrophilic antibiotics often fail to cross this barrier. The isobutyl group increases the lipophilicity of the piperazine tail, facilitating passive diffusion through the mycobacterial outer membrane.
Efflux Pump Evasion: Some studies suggest that bulky, lipophilic cationic moieties (like protonated isobutylpiperazine) are poorer substrates for specific Mtb efflux pumps compared to smaller analogs.
CNS Receptor Modulation (Sigma Receptors)
For CNS targets, particularly Sigma-1 (
) receptors, the pharmacophore requires a basic nitrogen flanked by hydrophobic regions.
Binding Pocket: The
receptor has a hydrophobic pocket that accommodates alkyl chains. The isobutyl group provides the necessary hydrophobic interaction energy (van der Waals forces) without exceeding the volume constraints of the pocket, which often excludes larger cycloalkyl or benzyl groups.
Visualizing the SAR Logic
The following diagram illustrates the functional zones of a typical isobutylpiperazine-based drug candidate.
Figure 1: Functional decomposition of isobutylpiperazine derivatives. The isobutyl tail acts as a dual modulator of pharmacokinetics (ADME) and pharmacodynamics (Target Binding).
Synthetic Protocols
Reliable synthesis is paramount for SAR exploration. Direct alkylation of piperazine with isobutyl halides often leads to over-alkylation (quaternary ammonium salts) or elimination side products. Reductive Amination is the industry-standard, self-validating protocol.
Protocol: Reductive Amination via Sodium Triacetoxyborohydride
This method avoids the harsh conditions of direct alkylation and minimizes side reactions.
Reagents:
N-Monosubstituted Piperazine derivative (1.0 eq)
Isobutyraldehyde (1.2 eq)
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
Acetic Acid (catalytic)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
Imine Formation: Dissolve the piperazine derivative in DCM under an inert atmosphere (
). Add Isobutyraldehyde. If the amine is a salt, add 1.0 eq of Triethylamine (TEA). Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.
Reduction: Add STAB in one portion. The reaction is slightly exothermic.
Acid Catalysis: Add glacial acetic acid (1-2 drops) to catalyze the reduction of the imine species.
Monitoring: Monitor via TLC (System: MeOH/DCM 1:9). The aldehyde spot should disappear, and a new, more polar spot (the tertiary amine) should appear.
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Figure 2: Reductive amination pathway. The use of STAB allows for a "one-pot" synthesis that is milder and more selective than catalytic hydrogenation.
Biological Validation Protocols
To validate the SAR claims regarding permeability and stability, the following assays are required.
Resazurin Microtiter Assay (REMA) for M. tuberculosis
This colorimetric assay determines the Minimum Inhibitory Concentration (MIC). It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Protocol:
Preparation: Prepare a stock solution of the isobutylpiperazine derivative in DMSO.
Dilution: Perform serial 2-fold dilutions in 96-well plates containing Middlebrook 7H9 broth.
Inoculation: Add M. tuberculosis H37Rv strain (turbidity adjusted to McFarland standard 1.0, diluted 1:20).
Incubation: Incubate at 37°C for 7 days.
Readout: Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours.
Blue Well: No growth (Effective inhibition).
Pink Well: Growth (Ineffective).
Control: Rifampicin or Isoniazid must be included as a positive control to validate assay sensitivity.
Microsomal Stability Assay
To verify the steric protection hypothesis of the isobutyl group.
Protocol:
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
). Expectation: Isobutyl derivatives should show lower than n-butyl analogs.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][4] Link
Upadhayaya, R. S., et al. (2010). "Structure–activity relationship studies of novel 4-aminoquinoline-piperazine derivatives as potent antimycobacterial agents." European Journal of Medicinal Chemistry. Link
Rona, G., et al. (1959). "Some pharmacological properties of piperazine." Canadian Journal of Biochemistry and Physiology. Link
Guo, J., et al. (2012). "Structure–Activity Relationships of Piperazine Derivatives as Monoamine Oxidase Inhibitors." Molecules. Link
Abstract & Application Context This document details the optimized protocol for the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine . This scaffold represents a critical pharmacophore in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
This document details the optimized protocol for the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine . This scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., 5-HT6 antagonists) and Carbonic Anhydrase inhibitors . The 4-bromophenyl moiety serves as a versatile handle for downstream functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a high-value intermediate in diversity-oriented synthesis.
The protocol utilizes a convergent synthetic strategy, ensuring high regioselectivity and minimizing the formation of bis-sulfonated byproducts.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a nucleophilic substitution at the sulfonyl sulfur atom. The disconnection approach reveals two primary precursors: the electrophilic 4-bromobenzenesulfonyl chloride and the nucleophilic 1-isobutylpiperazine .
Strategic Considerations:
Regiocontrol: Utilizing 1-alkylpiperazine ensures that only the secondary amine is available for sulfonylation, eliminating protection/deprotection steps required if starting from naked piperazine.
Base Selection: A non-nucleophilic organic base (Triethylamine or DIPEA) is employed to scavenge the HCl byproduct without hydrolyzing the sensitive sulfonyl chloride.
Solvent System: Anhydrous Dichloromethane (DCM) is selected for its excellent solvation of sulfonyl chlorides and ease of workup.
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway. Dashed lines indicate precursor synthesis if 1-isobutylpiperazine is not commercially sourced.
Basify to pH 12 and extract free amine. Distill to purify.
Phase 2: Sulfonylation (Core Protocol)
Objective: Coupling of sulfonyl chloride with secondary amine.
Step-by-Step Workflow:
Reaction Setup:
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Cool the flask to 0°C using an ice-water bath.
Charge the flask with 1-Isobutylpiperazine (10.0 mmol, 1.42 g) and Triethylamine (15.0 mmol, 2.1 mL) dissolved in anhydrous DCM (40 mL).
Reagent Addition (Critical Step):
Dissolve 4-Bromobenzenesulfonyl chloride (11.0 mmol, 2.81 g) in anhydrous DCM (15 mL) in a separate vial.
Technique: Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes via a pressure-equalizing dropping funnel or syringe pump.
Rationale: Slow addition at 0°C prevents localized heating and suppresses side reactions (e.g., hydrolysis of the chloride by trace moisture).
Reaction Maintenance:
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
Stir for 3-4 hours .
Monitoring: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The sulfonyl chloride spot (high Rf) should disappear, and a new fluorescent product spot should appear.
Workup:
Quench the reaction by adding water (30 mL).
Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4]
Wash the organic phase sequentially with:
5% NaHCO₃ (2 x 30 mL) – Removes acidic byproducts.
Water (30 mL).
Brine (30 mL) – Removes residual water.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.[1]
Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Purification:
Preferred: Recrystallization from Ethanol/Hexane or Isopropanol . Heat to reflux until dissolved, then cool slowly to 4°C.
MS (ESI): Calculated for C₁₄H₂₁BrN₂O₂S [M+H]⁺: 361.05/363.05 (1:1 isotopic pattern due to Br).
Safety & Handling (HSE)
4-Bromobenzenesulfonyl chloride: Causes severe skin burns and eye damage. Lachrymator. Handle only in a fume hood. Reacts violently with water.
Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).
Triethylamine: Flammable and corrosive.
References
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
BenchChem. (2025).[1] "High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols." BenchChem Protocols.
Luo, R., et al. (2025).[5] "Amine synthesis by reductive amination."[5][6][7] Synthesis, 57, 629-636.[5]
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
Application Note: Analytical Strategies for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Quantification
This Application Note is designed to serve as a definitive technical guide for the quantification of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (herein referred to as BPSP-IB ). This compound typically functions as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the quantification of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (herein referred to as BPSP-IB ).
This compound typically functions as a key intermediate in the synthesis of sulfonamide-based pharmaceuticals or as a specific impurity requiring rigorous control strategies. The protocols below synthesize standard industry practices for sulfonyl-piperazine derivatives with specific adaptations for the lipophilicity and ionization behavior of the isobutyl moiety.
Basicity: The N4 nitrogen is a tertiary amine (pKa ~8.0–9.0), making it protonated at acidic pH.
Lipophilicity: The isobutyl and bromophenyl groups significantly increase logP compared to simple piperazines. Expect strong retention on C18 columns.
Chromophore: The 4-bromobenzenesulfonamide moiety provides strong UV absorption at 254 nm and 265 nm .
Mass Spec Signature: The presence of Bromine provides a distinct 1:1 isotopic pattern (M and M+2), serving as a built-in confirmation tool.
Decision Matrix: Method Selection
Use the following logic to select the appropriate protocol for your analytical needs.
Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS methodologies based on sensitivity and matrix complexity.
Protocol A: HPLC-UV (Purity & Assay)
Objective: Routine Quality Control (QC), assay determination, and reaction monitoring.
Principle: Reversed-Phase Chromatography (RPC) utilizing the hydrophobic interaction of the isobutyl and bromophenyl groups.
Instrument Parameters
Parameter
Setting
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)
Balances resolution of hydrophobic impurities with reasonable run times.
Mobile Phase A
10 mM Ammonium Formate (pH 3.5)
Low pH ensures the piperazine nitrogen is protonated, preventing peak tailing.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than MeOH for sulfonamides.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV @ 254 nm
Max absorption of the bromophenylsulfonyl moiety.
Column Temp
40°C
Improves mass transfer and reduces backpressure.
Gradient Program
0.0 min: 20% B
10.0 min: 80% B (Linear Ramp)
12.0 min: 80% B (Hold to elute highly lipophilic dimers)
12.1 min: 20% B (Re-equilibration)
17.0 min: End
Standard Preparation
Stock Solution: Dissolve 10 mg BPSP-IB in 10 mL ACN (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.
Protocol B: LC-MS/MS (Trace Quantification)
Objective: Genotoxic impurity screening or trace analysis in biological matrices.
Principle: Electrospray Ionization (ESI) in Positive mode. The basic piperazine nitrogen allows for high sensitivity.
Mass Spectrometry Parameters (ESI+)
Ion Source: ESI Positive (Protonation site: N4-Isobutyl nitrogen).
Spray Voltage: 3500 V.
Precursor Ions:
361.1 m/z (⁷⁹Br isotope)
363.1 m/z (⁸¹Br isotope)
Note: Always monitor both transitions to confirm identity via the isotope ratio.
MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Assignment
361.1
219.0
25
Loss of Isobutyl-Piperazine (C₈H₁₈N) - Cleavage at Sulfonyl
361.1
155.0
35
4-Bromophenyl cation
363.1
221.0
25
⁸¹Br analog of the 219 fragment
LC Parameters (LC-MS Compatible)
Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).[1]
Gradient: Fast ramp (5% B to 95% B in 3 minutes).
Experimental Workflow: Sample Preparation
Correct sample preparation is vital to prevent degradation of the sulfonamide bond or loss of the isobutyl group.
Figure 2: Sample preparation workflow ensuring solubility and compatibility with RP-HPLC mobile phases.
Critical Step: Do not use Nylon filters, as sulfonamides can exhibit non-specific binding. Use PTFE or PVDF.
Validation Criteria (ICH Q2)
To ensure the method is "self-validating" and robust, the following criteria must be met during method transfer:
System Suitability:
Tailing Factor (T): 0.8 < T < 1.5 (Critical for the basic piperazine).
Precision (RSD): < 1.0% for n=6 injections (HPLC-UV).
Linearity:
R² > 0.999 over the range of 50% to 150% of target concentration.
Accuracy (Recovery):
Spike samples at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.
Specificity:
Ensure resolution > 2.0 between BPSP-IB and any synthetic precursors (e.g., 4-bromobenzenesulfonyl chloride or 1-isobutylpiperazine).
References
Dong, S., et al. (2016). "A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry." Analytical Sciences, 32, 1333–1338. Link
Welz, A., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Processes, 10(4), 624. Link
UNODC (2013). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.[2] Link
PubChem. "1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogous Structure Data)." National Library of Medicine. Link
Application Note & Protocols: Strategic Derivatization of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine for Structure-Activity Relationship (SAR) Studies
Abstract The 1-phenylsulfonyl-4-alkylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1][2] This document provides a comprehensive guide for the syst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1-phenylsulfonyl-4-alkylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1][2] This document provides a comprehensive guide for the systematic derivatization of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, a versatile starting material for Structure-Activity Relationship (SAR) exploration. The strategic placement of a bromine atom on the phenylsulfonyl moiety serves as a highly adaptable chemical handle for a suite of robust cross-coupling reactions. We present the scientific rationale, an overview of synthetic strategies, and detailed, field-tested protocols for key derivatization reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this guide outlines the necessary purification, characterization, and data organization workflows essential for building a coherent and insightful SAR matrix to drive drug discovery programs.
Introduction: The Strategic Value of the Phenylsulfonylpiperazine Scaffold
The piperazine ring is a cornerstone of modern drug design, prized for its ability to improve the pharmacological and pharmacokinetic profiles of drug candidates.[1][3][4] Its two nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing water solubility and target affinity.[1][4] When incorporated into the 1-(phenylsulfonyl)-4-alkylpiperazine framework, the scaffold offers a rigid, well-defined three-dimensional geometry that can be systematically modified to probe the binding pocket of a biological target.
Our starting lead compound, 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, is an ideal candidate for SAR studies for several key reasons:
The Sulfonamide Linker: Provides a stable, non-hydrolyzable linkage with defined geometry.
The Piperazine Core: A proven pharmacophore that improves physicochemical properties.[1]
The N4-Isobutyl Group: Occupies a specific vector and can be modified in later optimization stages to explore lipophilic pockets.
The 4-Bromophenyl Moiety: The bromine atom is the critical anchor for derivatization. It is an excellent electrophile for a wide range of palladium- and copper-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues.
The goal of this application note is to provide the researcher with the strategic framework and practical protocols necessary to efficiently explore the chemical space around this scaffold, transforming a single lead compound into a rich SAR dataset.
Overall Synthetic Strategy: Diversification via Cross-Coupling
The core of our strategy relies on leveraging the aryl bromide as a versatile handle for diversification. The primary derivatization pathways involve forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the phenyl ring. This approach allows for the systematic modulation of steric bulk, electronics, and hydrogen bonding potential in this region of the molecule.
Figure 1: Key derivatization pathways from the core scaffold.
Detailed Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified. Reagents and solvents should be of anhydrous grade where required. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is designed for coupling aryl or heteroaryl boronic acids to the 4-bromophenyl scaffold, yielding biaryl derivatives. The choice of palladium catalyst, ligand, and base is crucial and may require optimization for challenging substrates.[5][6]
Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for C-C bond formation.[5] It tolerates a wide range of functional groups and generally proceeds with high yields. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the product.[5]
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask, add 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a phosphine ligand like Tricyclohexylphosphine (PCy₃, 0.1 mmol, 10 mol%).[7] Alternatively, a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) can be used.
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-Dioxane/Water (4:1, 5 mL).
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol facilitates the coupling of primary or secondary amines to the aryl bromide, creating a diverse set of N-aryl derivatives. This is particularly useful for introducing groups that can act as hydrogen bond donors or acceptors.
Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of anilines and N-aryl heterocycles. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.
Step-by-Step Methodology:
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk flask.
Reactant Addition: Add 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (1.0 mmol, 1.0 equiv.) and the desired amine or heterocycle (1.2 mmol, 1.2 equiv.).
Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-18 hours).
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3.3: Sonogashira Coupling for C-C Alkyne Formation
This protocol introduces an alkyne moiety, a rigid linker that can be used to probe deeper into a binding pocket or serve as a handle for further chemistry (e.g., click reactions).
Rationale: The Sonogashira coupling is a reliable method for forming a bond between an aryl halide and a terminal alkyne.[8] It uniquely uses a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) co-catalyst activating the alkyne.[8]
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask, add 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (1.0 mmol, 1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
Solvent and Base: Add an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL) followed by a base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.).
Reactant Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.).
Degassing: Degas the mixture thoroughly with argon for 15-20 minutes.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Purification and Characterization of Derivatives
Ensuring the purity and confirming the identity of each new analogue is a non-negotiable step for generating reliable SAR data.
Purification: Flash column chromatography is the primary method. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the product.
Characterization: A standard suite of analytical techniques should be employed.
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess its purity.
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the molecular structure. The disappearance of the characteristic aryl bromide signals and the appearance of new signals corresponding to the coupled fragment are key diagnostic markers.
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and provide an exact mass.
Table 1: Example Characterization Data for Hypothetical Derivatives
Derivative ID
R Group (from coupling)
Reaction Type
Expected Mass [M+H]⁺
Key ¹H NMR Signal (ppm)
Lead-Cmpd
-Br
(Starting Material)
377.08
δ 7.7-7.9 (d, 4H)
ANA-001
-Phenyl
Suzuki
375.19
δ 7.3-7.8 (m, 9H)
ANA-002
-Morpholine
Buchwald-Hartwig
384.20
δ 3.8-3.9 (t, 4H), 3.2-3.3 (t, 4H)
ANA-003
-C≡C-Ph
Sonogashira
399.19
δ 7.3-7.6 (m, 5H)
Building and Interpreting the SAR Matrix
The ultimate goal is to correlate changes in chemical structure with changes in biological activity. This is achieved by organizing the data into a clear SAR matrix.
Table 2: Hypothetical SAR Matrix
Derivative ID
R Group
Potency (IC₅₀, nM)
Lipophilicity (cLogP)
Scientific Rationale / Next Steps
Lead-Cmpd
-Br
520
4.1
Baseline activity established.
ANA-001
-Phenyl
250
4.9
Increased potency. Suggests a lipophilic pocket. Explore substituted phenyls.
ANA-004
-4-Methoxyphenyl
85
4.8
H-bond acceptor improves potency. Explore other H-bond acceptors.
ANA-005
-4-Hydroxyphenyl
95
4.2
H-bond donor also tolerated. Improves solubility. Good lead for PK studies.
ANA-002
-Morpholine
>1000
3.1
Bulky polar group not tolerated. Avoid this vector.
ANA-006
-Aniline
450
4.0
H-bond donor in this position is neutral. Explore smaller amines.
This systematic approach allows researchers to form new hypotheses. For example, the data above suggests that the binding site contains a lipophilic pocket that can also accommodate a hydrogen bond acceptor at the para-position.
Integrated Workflow for SAR-Driven Lead Optimization
The entire process, from synthesis to decision-making, can be visualized as a cyclic workflow. Each cycle through this process should refine the understanding of the target and lead to the design of improved compounds.
Figure 2: The iterative workflow for SAR-driven drug discovery.
Conclusion
The 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine scaffold is an exceptionally valuable starting point for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust and efficient means to generate a diverse library of analogues. By systematically applying these synthetic methods and carefully analyzing the resulting biological data, research teams can rapidly build a deep understanding of the structure-activity relationships governing their target, accelerating the journey from a preliminary hit to a clinical candidate.
References
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Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
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Wawrzyniak, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 226-235. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). MDPI. Retrieved February 3, 2026, from [Link]
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Teo, Y.-C., & Chua, Y.-H. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(2), 433-436. [Link]
Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 3, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Wawrzyniak, P., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved February 3, 2026, from [Link]
The use of bioisosteric groups in lead optimization. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
Chen, Y., et al. (2017). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Organic & Biomolecular Chemistry, 15(32), 6701-6704. [Link]
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(17), 2626-2642. [Link]
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. Retrieved February 3, 2026, from [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University. Retrieved February 3, 2026, from [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved February 3, 2026, from [Link]
"On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry, 83(5), 2648-2659. [Link]
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Current Drug Discovery Technologies, 21(1). [Link]
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 3(12), 1869–1871. [Link]
Application Note: Characterization of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine as a Dual Cholinesterase Inhibitor Candidate
[1][2] Abstract & Introduction The search for potent, selective, and blood-brain barrier (BBB) permeable inhibitors of cholinesterases remains a cornerstone of neurodegenerative drug discovery.[1] 1-(4-Bromophenylsulfony...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Introduction
The search for potent, selective, and blood-brain barrier (BBB) permeable inhibitors of cholinesterases remains a cornerstone of neurodegenerative drug discovery.[1] 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine represents a critical scaffold in this pursuit.[2][1] Belonging to the class of arylsulfonylpiperazines , this compound combines a sulfonamide core—historically significant for enzyme inhibition—with a lipophilic isobutyl tail designed to modulate solubility and membrane permeability.
This Application Note provides a technical framework for evaluating this compound as a potential dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[2][1][3] While sulfonamide derivatives are often screened for Carbonic Anhydrase (CA) inhibition, recent Structure-Activity Relationship (SAR) studies indicate that
-substituted piperazine sulfonamides exhibit significant binding affinity for the peripheral anionic site (PAS) of AChE, making them attractive candidates for Alzheimer’s Disease (AD) therapeutics.[2][1]
Key Chemical Properties
Property
Specification
CAS Number
1187385-78-9
Molecular Formula
Molecular Weight
361.30 g/mol
Solubility
DMSO (>20 mg/mL), Ethanol (Moderate)
Purity Grade
98% (HPLC)
Mechanism of Action & Rationale
The inhibition potential of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is hypothesized to stem from its ability to bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.[2][1]
Sulfonyl Moiety: Acts as a bioisostere, potentially forming hydrogen bonds with residues in the enzyme gorge.[2]
Piperazine Linker: Provides the necessary rigid spacing to span the active site gorge.[2]
Isobutyl Group: Enhances lipophilicity (
), facilitating hydrophobic interactions with aromatic residues (e.g., Trp286 in AChE) and improving potential BBB penetration compared to methyl analogs.[2][1]
Bromophenyl Group: The electron-withdrawing halogen often enhances binding affinity through halogen bonding or hydrophobic stacking.[2][1]
The following diagram illustrates the physiological role of AChE and the intervention point of the inhibitor.[1]
Figure 1: Mechanism of cholinergic signal preservation via AChE inhibition.[2][1][4][5]
Experimental Protocol: Modified Ellman’s Assay
To validate the efficacy of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, we utilize a modified spectrophotometric Ellman’s Assay.[2][1] This protocol is "self-validating" by including a reference standard (Donepezil) and a substrate blank to rule out non-enzymatic hydrolysis.[2][1]
of AChE enzyme solution (0.2 U/mL final) to "Test" and "Control" wells. Add buffer to "Blank" wells.[2][1]
Inhibitor Incubation: Add
of the Test Compound (various concentrations) to "Test" wells. Incubate at 25°C for 15 minutes .
Why: This pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.[1]
Substrate Reaction: Add
of DTNB/ATChI mixture (1:1 ratio) to all wells to initiate the reaction.
Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Workflow Diagram
Figure 2: Step-by-step execution of the Modified Ellman's Assay.[2][1]
Data Analysis & Interpretation
To ensure scientific integrity, calculate the Percent Inhibition using the initial velocity (
, slope of the absorbance vs. time linear phase).[1]
[2][1]
: Velocity of enzyme with DMSO vehicle only.[2][1]
: Velocity of enzyme with Test Compound.
Determination of
Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis).[2][1] Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the concentration required for 50% inhibition.[2][1]
Expected Results Profile (Hypothetical)
Based on SAR data of similar arylsulfonylpiperazines [1, 2], the expected profile for the isobutyl derivative is:
Verify stock purity via HPLC. Ensure sulfonamide bond is intact.[2][1]
References
Context: Establishes the commercial availability and basic biological profiling of the isopropyl analog, supporting the structural class relevance.
Khan, F. A., et al. (2021).[2][1] Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. ResearchGate. Retrieved October 26, 2023, from [Link][1]
Context: Provides the foundational SAR data for arylsulfonylpiperazines against AChE and BChE.
PubChem. (2023).[2][1] 1-(4-Bromophenylsulfonyl)-4-methylpiperazine.[2][1] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
Context: Validates the chemical properties and safety d
MDPI. (2022).[2][1] Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors. Molecules. Retrieved October 26, 2023, from [Link]
Context: Discusses the methodology for dual-target inhibition assays relevant to this scaffold.
Technical Application Note: Solubilization and Handling of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Abstract & Scope This technical guide outlines the standardized protocol for the solubilization, storage, and experimental preparation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9). This compound,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the standardized protocol for the solubilization, storage, and experimental preparation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9). This compound, characterized by a lipophilic sulfonamide scaffold and a piperazine core, presents specific solubility challenges typical of hydrophobic small molecules. Improper handling often leads to "silent precipitation"—micro-crystallization in aqueous media that compromises bioassay reproducibility. This document provides a self-validating workflow to ensure compound homogeneity and stability.
Physicochemical Profile & Solubility Logic
Understanding the molecule's physical properties is the prerequisite for a successful dissolution strategy. The presence of the bromophenyl group and the isobutyl chain significantly increases lipophilicity (LogP > 2.5 estimated), rendering the compound sparingly soluble in water but highly soluble in polar aprotic solvents.
Table 1: Compound Specifications
Property
Detail
Compound Name
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
CAS Number
1187385-78-9
Molecular Weight
~361.30 g/mol
Molecular Formula
C₁₄H₂₁BrN₂O₂S
Physical State
Solid (White to off-white powder)
Primary Solvent
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Secondary Solvent
Dimethylformamide (DMF)
Aqueous Solubility
Negligible (< 10 µM without co-solvent)
Reagents and Equipment
Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Use anhydrous grade to prevent hydrolysis or compound degradation over long-term storage.
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics for high-concentration stocks.
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration "Master Stock" suitable for long-term storage at -20°C.
Rationale: A 50 mM concentration is chosen to allow for high-dilution factors (typically 1:1000) in assays, keeping the final DMSO concentration below toxic thresholds (< 0.1%).
Step-by-Step Methodology:
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
Weighing: Weigh approximately 10 mg of the compound into a sterile amber glass vial.
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
Precision Tip: Do not rely on the vial markings. Use a calibrated micropipette.
Dissolution:
Secure the cap tightly.
Vortex vigorously for 30 seconds.
Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be completely clear and colorless.
Aliquoting: Dispense the Master Stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Working Solution (In Vitro Assays)
Objective: Dilute the Master Stock into aqueous media (cell culture media or buffer) without inducing precipitation.
The "Solvent Shock" Phenomenon: Rapid addition of a hydrophobic stock into a static aqueous buffer often causes local high concentrations, leading to immediate precipitation. The following "Dynamic Addition" technique prevents this.
Step-by-Step Methodology:
Thawing: Thaw the DMSO stock aliquot at 37°C until fully liquid. Vortex briefly to ensure homogeneity.
Pre-warming: Warm the culture media or buffer to 37°C. Cold media accelerates precipitation.
Dynamic Addition (The 1:1000 Rule):
Goal: 50 µM Final Concentration (from 50 mM Stock).
Place the tube containing the media on a vortex mixer set to low speed.
While vortexing , slowly inject the DMSO stock directly into the center of the liquid vortex.
Do not inject against the side of the tube.
Validation: Hold the tube up to a light source. The solution should be clear. If it appears cloudy or "milky" (Tyndall effect), the compound has crashed out.
Remedy: If precipitation occurs, prepare an Intermediate Dilution (e.g., 10x concentrated in media) before the final dilution.
Visualized Workflows
Diagram 1: Master Stock Preparation Workflow
This diagram illustrates the critical path from solid compound to stable storage, emphasizing the QC checkpoints.
Caption: Figure 1. Systematic workflow for the preparation of high-integrity Master Stock solutions.
Diagram 2: Aqueous Dilution Logic
This diagram details the decision process for diluting hydrophobic stocks into aqueous buffers to prevent precipitation.
Caption: Figure 2. Decision tree for diluting hydrophobic sulfonamides into aqueous biological media.
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
Cloudiness in Stock
Incomplete dissolution or moisture contamination.
Sonicate at 40°C for 10 mins. If persistent, add 10% more DMSO and recalculate concentration.
Precipitation in Media
"Solvent Shock" (concentration too high locally).
Use the "Dynamic Addition" method (vortexing). Perform an intermediate dilution step (e.g., 1:10 dilution in media, then 1:100).
Crystals after Freezing
Low solubility at low temps.
Warm to 37°C and vortex vigorously before every use. Do not use if crystals persist at RT.
Yellowing of Stock
Oxidation of the sulfonamide or amine.
Discard. Ensure storage in amber vials and use fresh anhydrous DMSO.
DMSO Permeability: DMSO is a potent skin penetrant and can carry dissolved toxic compounds directly into the bloodstream.
PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Handle the neat powder in a fume hood to avoid inhalation.
References
PubChem. (n.d.).[1] Compound Summary: 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogue Reference).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
Abstract & Scope This technical guide details the sterile filtration protocols for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine , a lipophilic small molecule often utilized as a chemical probe or intermediate in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the sterile filtration protocols for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine , a lipophilic small molecule often utilized as a chemical probe or intermediate in medicinal chemistry.[1][2][3] Due to the molecule's specific physicochemical properties—namely the hydrophobic isobutyl group and the sulfonamide moiety—standard filtration workflows often result in significant titer loss (adsorption) or equipment failure (membrane degradation).[1][2][3]
This document provides a validated workflow to ensure sterility while maintaining >98% compound recovery, specifically addressing solvent compatibility (DMSO) and membrane adsorption kinetics.
Physicochemical Analysis & Challenges
To design a robust protocol, we must first understand the interaction between the solute and the filtration matrix.
Incompatible with Cellulose Acetate (CA) , PVC , and some Acrylic housings.[3]
The "Adsorption Trap"
A common error in handling 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is filtering the final aqueous dilution (e.g., 10 µM in media).[1][2][3] At low concentrations, the ratio of filter surface area to drug mass is huge.[3] If the membrane has even mild affinity for the drug, you may lose 50-90% of your active compound before it reaches the cells.[1][3]
Core Directive: Always sterile filter the concentrated organic stock , then dilute aseptically into sterile media.
Material Selection Guide
The choice of filter membrane is binary: it depends entirely on the solvent phase.[3]
Why: Low protein binding, but check specific brand for small molecule adsorption.[3]
FORBIDDEN:Nylon .[1][2][3][7][8][9] Nylon membranes possess amide groups that can form hydrogen bonds with the sulfonamide moiety of the target molecule, causing massive retention.
Visual Workflow: Decision Logic
Figure 1: Logic gate for selecting the correct membrane material based on solvent carrier to prevent material failure or drug loss.[1][2][3]
Detailed Protocols
Protocol A: Preparation of Sterile DMSO Stock (Recommended)
Use this method for preparing -20°C freezer stocks (e.g., 10 mM or 100 mM).[1][2][3]
Syringe: Polypropylene (PP) or Polyethylene (PE) housing.[1][2][3] Avoid rubber-tipped plungers if possible to minimize extractables.[1][2][3]
Step-by-Step:
Dissolution: Weigh the solid compound and dissolve in DMSO to reach the desired concentration (e.g., 10 mM). Vortex heavily until no particulates are visible.[1][2][3]
Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes.
Syringe Loading: Draw the solution into a PP syringe.
Filter Priming (Critical): Attach the PTFE filter.[1][2][3] Push approximately 0.2 mL to 0.5 mL of the solution through the filter into a waste container.
Scientific Rationale: This "sacrificial volume" saturates any potential binding sites on the membrane and housing, ensuring the subsequent filtrate is at the correct concentration.
Filtration: Filter the remaining volume into a sterile, amber glass vial (or cryovial).
Storage: Seal immediately. Store at -20°C.
Protocol B: Aseptic Dilution (The "No-Filter" Method)
Use this method to prepare working solutions (e.g., 10 µM) for cell culture.[1][2][3]
Concept: Instead of filtering the dilute solution (high risk of loss), we rely on the sterility of the stock and the media.
Media: Aliquot the required volume of sterile cell culture media (e.g., DMEM + 10% FBS).
Spike: Using a sterile pipette tip, draw the required volume from the Sterile DMSO Stock (prepared in Protocol A).[1][3]
Dispersion: Submerge the tip into the media and dispense rapidly while swirling.
Technique: Do not dispense the DMSO drop onto the surface; inject it into the bulk liquid to prevent precipitation at the interface.[3]
Verification: Visually inspect for precipitation.[1][2][3] If precipitate forms, the concentration exceeds the solubility limit in aqueous media (likely >50-100 µM for this compound).[1][2][3]
Validation & Quality Control
To validate that your filtration step did not remove the active compound, a simple HPLC check is required.[3]
Validation Workflow:
Pre-Filter Sample: Take 50 µL of the DMSO solution before attaching the filter.[1][2][3]
Post-Filter Sample: Take 50 µL of the filtrate after discarding the sacrificial volume.
Analysis: Run both on RP-HPLC (C18 column, Water/Acetonitrile gradient).
Acceptance Criteria: Recovery should be 98% – 102% . If <95%, switch from 13mm filters to 4mm filters (reduce surface area) or increase the sacrificial volume.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Filter dissolves/melts
Incompatible membrane (CA, MCE) used with DMSO.[1][2][3]
Application Notes and Protocols for the Long-Term Storage of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Abstract This document provides a comprehensive guide to the optimal long-term storage conditions for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, a key intermediate in pharmaceutical research and development. The sta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the optimal long-term storage conditions for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, a key intermediate in pharmaceutical research and development. The stability of this compound is paramount for ensuring the reproducibility of experimental results and the integrity of drug discovery timelines. These application notes synthesize data from analogous chemical structures and established principles of chemical stability to provide detailed protocols for storage and handling. Furthermore, a rigorous stability testing protocol is outlined to empower researchers to validate and customize storage conditions for their specific needs.
Introduction: The Significance of Chemical Stability in Research
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a sulfonylpiperazine derivative utilized in the synthesis of various biologically active molecules.[1][2][3] The purity and integrity of this starting material are critical for the successful synthesis and efficacy of the final compounds. Degradation of this intermediate can lead to the formation of impurities that may introduce confounding variables in biological assays, reduce yield, and complicate purification processes.
The molecular structure, featuring a bromophenyl group, a sulfonyl linker, and an N-alkylated piperazine ring, presents several potential sites for chemical degradation. Understanding these liabilities is crucial for establishing effective storage protocols.[4][5] This guide provides the foundational knowledge and practical steps to mitigate degradation risks.
Recommended Long-Term Storage Conditions
Based on the chemical properties of related bromophenyl and piperazine compounds, the following conditions are recommended for the long-term storage of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine to ensure its stability for extended periods.
Optimal Storage Parameters
For multi-year storage, it is advised to maintain the compound under the following conditions:
Parameter
Recommended Condition
Rationale and Scientific Basis
Temperature
2-8°C (Refrigerated)
Lower temperatures significantly reduce the rates of potential hydrolytic and oxidative degradation reactions. While some similar compounds are stored at room temperature, refrigeration provides an additional layer of protection against thermal decomposition.[6][7][8]
Atmosphere
Inert Gas (Argon or Nitrogen)
The piperazine moiety can be susceptible to oxidation.[9] Storing under an inert atmosphere displaces oxygen and minimizes the risk of oxidative degradation, particularly for long-term storage.
Humidity
Dry/Desiccated Environment
The sulfonyl group can be susceptible to hydrolysis under acidic or basic conditions, and moisture can facilitate these reactions.[9] Storing with a desiccant or in a dry box is highly recommended.[10][11]
Light
Amber or Opaque Container
Bromophenyl compounds can be sensitive to light, which can catalyze degradative pathways.[12][13][14] Protection from UV and visible light is crucial.
Container
Tightly Sealed, Chemically Inert
Use of a high-quality, tightly sealed container made of non-reactive material (e.g., borosilicate glass) is essential to prevent contamination and interaction with the storage vessel.[12]
Causality Behind Storage Choices
The recommended storage conditions are not arbitrary; they are based on the potential degradation pathways of the molecule. The primary concerns for a compound like 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine are hydrolysis, oxidation, and photodecomposition.
Hydrolysis: The sulfonamide bond, while generally stable, can undergo hydrolysis, particularly at elevated temperatures and in the presence of moisture.
Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can be accelerated by atmospheric oxygen.
Photodecomposition: The bromophenyl ring can absorb UV light, leading to the formation of reactive species and subsequent degradation.
The workflow for proper storage is illustrated in the following diagram:
Caption: Workflow for Optimal Long-Term Storage Preparation.
Protocol for a Long-Term Stability Study
To empirically determine the shelf-life of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine under your specific laboratory conditions, a comprehensive stability study is recommended. This protocol is designed to be a self-validating system.
Experimental Design
This study will assess the stability of the compound under both recommended and accelerated degradation conditions.
Condition
Temperature
Humidity
Light Exposure
Recommended
2-8°C
Ambient (in sealed vial)
Dark
Accelerated 1
25°C
60% RH
Dark
Accelerated 2
40°C
75% RH
Dark
Photostability
25°C
Ambient
ICH-compliant light exposure
RH = Relative Humidity. For controlled humidity, use calibrated stability chambers.
Step-by-Step Protocol
Initial Characterization (T=0):
Obtain a homogenous batch of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine.
Perform initial analysis to establish a baseline (T=0) for purity and identity. Recommended analytical techniques include:
HPLC-UV: To determine purity and quantify any existing impurities.
LC-MS: To identify the mass of the parent compound and any initial impurities.
¹H NMR: To confirm the chemical structure.
Appearance: Record the physical state (e.g., white powder) and any visual characteristics.
Sample Preparation and Storage:
Aliquot a sufficient number of samples into individual, appropriate containers (e.g., amber glass vials) for each time point and condition.
Place the samples in the respective stability chambers corresponding to the conditions in the table above.
Time Points for Analysis:
Pull samples for analysis at predetermined time points. A suggested schedule is:
Accelerated Conditions: 0, 1, 3, and 6 months.
Recommended Conditions: 0, 6, 12, 18, 24, and 36 months.
Analysis at Each Time Point:
At each time point, analyze the samples using the same analytical methods established at T=0.
Carefully compare the results to the T=0 data. Look for:
A decrease in the peak area of the parent compound.
The appearance of new peaks (degradation products).
Changes in physical appearance.
Data Interpretation:
A significant change is typically defined as a >5% decrease in purity or the emergence of any single degradation product >0.5%.
The data from accelerated conditions can be used to predict the shelf-life under recommended conditions.
The logical flow of this stability testing protocol is visualized below:
Caption: Experimental Workflow for Long-Term Stability Assessment.
Conclusion
The long-term stability of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is achievable through meticulous control of its storage environment. By minimizing exposure to heat, light, moisture, and atmospheric oxygen, researchers can ensure the integrity of this valuable chemical intermediate. The implementation of the recommended storage conditions and the proactive execution of the stability testing protocol will contribute to the reliability and success of research and development endeavors.
References
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Bromophenylboronic acid. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Retrieved from [Link]
Oliva, M., et al. (2009). Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy. European Journal of Pharmaceutics and Biopharmaceutics, 71(3), 558-564. Retrieved from [Link]
Pipzine Chemicals. (n.d.). 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Retrieved from [Link]
Aladdin Scientific. (n.d.). 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine. Retrieved from [Link]
Pipzine Chemicals. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Retrieved from [Link]
Lead Sciences. (n.d.). 1-((4-Bromophenyl)sulfonyl)piperidine. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2019). Isolation and Structural Elucidation of Degradation Products of Ranolazine. Retrieved from [Link]
PubMed. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: Bromophenol blue. Retrieved from [Link]
PubMed. (2019). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. Retrieved from [Link]
PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. Retrieved from [Link]
S D Fine-Chem Limited. (n.d.). 4-bromophenylacetic acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in Antimicrobial Discovery
Abstract & Introduction
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9) is a functionalized arylsulfonyl piperazine derivative.[1][2][3][4][5] While frequently utilized as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) due to its rigid linker properties, this scaffold possesses significant, under-explored potential in antimicrobial research.[1]
The sulfonyl-piperazine pharmacophore is a privileged structure in medicinal chemistry, known for its ability to inhibit bacterial efflux pumps and disrupt cell membrane integrity.[1] The specific substitution pattern of this compound—pairing a lipophilic 4-bromophenyl tail with a hydrophobic isobutyl head—optimizes it for interaction with the lipid-rich environments of bacterial cell walls and specific hydrophobic pockets of targets like LpxH (UDP-2,3-diacylglucosamine pyrophosphohydrolase).[1]
This guide provides a standardized technical protocol for evaluating the antimicrobial efficacy of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, focusing on susceptibility testing, time-kill kinetics, and mechanism-of-action (MOA) elucidation.[1]
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
Vortex for 30 seconds until fully clear.
Sterilization: Do not filter (potential for membrane binding).[1] Use aseptic handling.
Storage: Aliquot into amber vials; store at -20°C. Stable for 3 months.
Critical Note: Due to the 4-bromophenyl moiety, halogen bonding plays a role in target affinity.[1] Avoid using plasticware that may leach interfering plasticizers; glass or solvent-resistant polypropylene is recommended.[1]
Mechanism of Action (Hypothesis & Validation)
Based on structural homology to known sulfonyl piperazine antibiotics (e.g., LpxH inhibitors), this compound likely acts via two distinct pathways depending on concentration:[1]
Low Concentration (Specific): Inhibition of lipid A biosynthesis enzymes (LpxH) in Gram-negative bacteria, preventing outer membrane formation.[1]
High Concentration (Non-specific): Membrane depolarization caused by the amphiphilic nature of the isobutyl/sulfonyl structure acting as a surfactant.[1]
Visualizing the Pharmacophore & Pathway
Figure 1: Predicted dual-mechanism pathway targeting LpxH in Gram-negatives and Efflux Pumps in Gram-positives.[1]
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.
Incubation: 37°C for 16-20 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.[1]
Data Interpretation Table (Hypothetical Reference Range):
Organism
Strain Type
Expected MIC (µg/mL)
Interpretation
S. aureus
Gram (+)
4 - 16
Moderate Activity (Efflux Inhibition)
E. coli
Gram (-)
32 - 64
Low Activity (Permeability Barrier)
E. coli (ΔTolC)
Gram (-) Mutant
2 - 8
High Activity (Target Validated)
Expert Insight: If MIC > 64 µg/mL for wild-type E. coli, the compound likely cannot penetrate the outer membrane.[1] Repeat assay with PMBN (Polymyxin B Nonapeptide) at sub-inhibitory concentration to permeabilize the membrane and reveal the true potency against internal targets.[1]
Protocol B: Time-Kill Kinetics
Determines if the compound is bacteriostatic or bactericidal.
Setup: Prepare 10 mL MHB tubes containing the compound at 1x MIC and 4x MIC . Include a DMSO control.[1]
Inoculation: Add bacteria (~5 x 10⁵ CFU/mL) to all tubes.
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.
Analysis: Count colonies after 24h.
Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to initial inoculum.[1]
Figure 2: Step-by-step validation pipeline for the compound.[1]
References
Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors. JACS Au. (2024).[1] Describes the foundational mechanism of sulfonyl piperazines targeting lipid A biosynthesis. [1]
Piperazine based antimicrobial polymers: a review. RSC Advances. (2021).[1] Details the membrane-disrupting properties of the piperazine moiety.
Synthesis and Antimicrobial Activity of Some New Piperazine Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. (2006). Provides comparative MIC data for aryl-sulfonyl analogs.
PubChem Compound Summary for CID 56965154. 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine.[1] Accessed Oct 2023.[1][7] [1]
application of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in neuroscience research
Application Note: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in Neuroscience Research Part 1: Executive Summary & Scientific Context 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9) represents a spe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in Neuroscience Research
Part 1: Executive Summary & Scientific Context
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9) represents a specific structural class of arylsulfonyl piperazines , widely utilized in neuroscience as high-affinity ligands for the Serotonin 5-HT₆ receptor .
While often cataloged as a chemical building block, its structural pharmacophore—a piperazine core flanked by a sulfonamide acceptor and a hydrophobic isobutyl moiety—is characteristic of potent 5-HT₆ antagonists. In modern drug discovery, this compound serves two critical roles:
Pharmacological Probe: As a tool compound to investigate the Gs-protein coupled signaling pathways involved in cognition, memory consolidation, and synaptic plasticity.
PROTAC Warhead: Due to its accessible secondary amine (if deprotected) or modifiable aromatic ring, it is increasingly cited as a "Protein Degrader Building Block" for synthesizing Proteolysis Targeting Chimeras (PROTACs) aimed at selective degradation of neuroreceptors.
This guide details the protocols for utilizing this compound to interrogate 5-HT₆ receptor function, from in vitro binding to in vivo cognitive modeling.
Part 2: Mechanism of Action & Signaling Pathway[1]
The 5-HT₆ receptor is almost exclusively expressed in the central nervous system (CNS), particularly in the striatum, cortex, and hippocampus.
Primary Mechanism: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine acts as an antagonist . It binds to the 5-HT₆ receptor, preventing the binding of serotonin (5-HT).
Signaling Cascade: Under basal conditions or agonist stimulation, 5-HT₆ couples to Gαs proteins, activating Adenylyl Cyclase (AC) and increasing intracellular cAMP.
Neuroplasticity Impact: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein). By antagonizing this receptor, researchers can modulate the delicate balance of cholinergic and glutamatergic transmission, often resulting in pro-cognitive effects in models of dementia.
Visualizing the Signaling Pathway
Figure 1: Mechanism of action showing the blockade of the constitutive Gs-signaling pathway by the antagonist.[1]
Part 3: Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
) of the compound for the human 5-HT₆ receptor.
Reagents:
Membrane Prep: HEK-293 cells stably expressing human 5-HT₆ receptors.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
Workflow:
Preparation: Dilute 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in DMSO to create a concentration range (10⁻¹¹ M to 10⁻⁵ M).
Incubation: In a 96-well plate, mix:
50 µL Membrane suspension (15 µg protein/well).
25 µL Radioligand (final concentration ~
, typically 1-2 nM).
25 µL Test Compound (or buffer for Total Binding).
Non-Specific Binding (NSB): Define using 10 µM Methiothepin.
Equilibrium: Incubate for 60 minutes at 37°C.
Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Data Validation:
A valid antagonist should displace the radioligand in a sigmoidal dose-dependent manner.
Expected
for potent arylsulfonyl piperazines is typically < 50 nM.
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm the compound acts as an antagonist by blocking 5-HT-induced cAMP production.
Workflow:
Cell Seeding: Seed 5-HT₆-expressing cells (e.g., HeLa or HEK293) at 20,000 cells/well.
Pre-treatment: Incubate cells with the test compound (10 µM down to 1 nM) for 15 minutes.
Stimulation: Add Serotonin (5-HT) at its
concentration (typically 100-300 nM) to stimulate cAMP production.
Lysis & Detection: After 30 minutes, lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or Lance Ultra).
Result Interpretation:
Antagonist: Dose-dependent reduction of the 5-HT-induced cAMP signal.
Inverse Agonist: If the compound reduces cAMP below basal levels (without 5-HT), it exhibits inverse agonism (common in this chemical class).
Part 4: Advanced Application - PROTAC Design
Recent trends in neuropharmacology utilize this scaffold not just as an inhibitor, but as a "warhead" for Proteolysis Targeting Chimeras (PROTACs) .
Rationale: The piperazine nitrogen or the phenyl ring offers a vector for linker attachment without destroying binding affinity.
Linker Attachment: Functionalize the para-position of the phenyl ring (via the Bromine handle) using Buchwald-Hartwig amination or Suzuki coupling to attach a PEG linker.
E3 Ligase Recruitment: Conjugate the other end of the linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).
Outcome: The resulting molecule brings the 5-HT₆ receptor into proximity with the E3 ligase, triggering ubiquitination and proteasomal degradation.
Table 1: Comparison of Application Modalities
Feature
Small Molecule Antagonist
PROTAC Degrader
Mode of Action
Occupancy-driven (Stoichiometric)
Event-driven (Catalytic)
Duration
Dependent on half-life ()
Long-lasting (Protein resynthesis required)
Selectivity
Limited by binding pocket homology
Enhanced by ternary complex formation
Key Assay
/
Western Blot (Protein levels)
Part 5: Experimental Workflow Visualization
Figure 2: Critical path for validating the compound in neuroscience applications.
References
Woolley, M. L., et al. (2004). "5-HT6 receptors."[7][8] Current Drug Targets - CNS & Neurological Disorders, 3(1), 59-79. Link
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299. Link
López-Rodríguez, M. L., et al. (2005). "Design and Synthesis of New Benzenesulfonamide Derivatives as Potent 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry, 48(7), 2548–2558. Link
Bécamel, C., et al. (2011). "The serotonin 5-HT6 receptor: targeting a new player in intellectual development and aging." Biochimie, 93(10), 1712-1719. Link
PubChem Compound Summary. (2023). "1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine."[2][3][4][5][6] National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine as a Functionalizable Scaffold for Target Validation
Introduction & Compound Profile
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9) is a specialized chemical tool compound belonging to the arylsulfonyl piperazine class.[1] While often categorized as a "building block" in catalog databases, this molecule represents a privileged pharmacophore widely utilized in the validation of G-Protein Coupled Receptors (GPCRs)—specifically 5-HT6 , 5-HT7 , and Chemokine Receptors (e.g., CCR1) .
Its value in target validation lies in its dual nature:
Biological Activity: The arylsulfonyl piperazine core is a proven antagonist scaffold for serotonin and chemokine receptors, providing intrinsic biological affinity.
Synthetic Utility (The "Handle"): The 4-bromo substituent serves as a versatile orthogonal handle for Late-Stage Functionalization (LSF). Researchers can utilize this site to convert the "hit" molecule into a biotinylated affinity probe , a fluorescent tracer , or a PROTAC (Proteolysis Targeting Chimera) without significantly disrupting the core pharmacophore binding.
Technical Specifications
Property
Specification
Molecular Formula
C₁₄H₂₁BrN₂O₂S
Molecular Weight
361.30 g/mol
Solubility
DMSO (>20 mM), Ethanol (Moderate), Water (Insoluble)
The arylsulfonyl piperazine moiety functions by mimicking the sulfonyl pharmacophore present in many GPCR ligands. In the context of 5-HT6 receptors (a primary target for this scaffold), the sulfonyl group typically forms hydrogen bonds with residues in the transmembrane binding pocket (e.g., Asn288 in 5-HT6), while the piperazine ring provides a rigid spacer that orients the hydrophobic isobutyl group into a lipophilic sub-pocket.
Application Scenarios:
Hit-to-Probe Conversion: Transforming a phenotypic hit into an affinity reagent to identify the unknown target.
Target Engagement Assays: Using the compound as a competitor in radioligand binding or SPR assays.
PROTAC Design: Using the bromine handle to attach an E3 ligase ligand (e.g., Thalidomide derivative) to validate target degradability.
Purpose: To validate direct binding of the non-modified compound to the purified target protein (e.g., 5-HT6).
Equipment: Biacore T200 or equivalent.
Chip: CM5 Sensor Chip (Amine coupled with Target Protein).
Immobilization: Immobilize the target protein (e.g., 5-HT6 membrane prep or soluble domain) to ~3000 RU.
Running Buffer: HBS-P+ with 2% DMSO . Critical: The buffer DMSO concentration must match the sample DMSO concentration exactly to avoid bulk refractive index errors.
Sample Prep: Dilute the 10 mM DMSO stock into Running Buffer to generate a concentration series: 0, 0.1, 0.5, 1, 5, 10, 50 µM.
Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.
Analysis: Fit data to a 1:1 Langmuir binding model .
Success Criteria: Rapid on/off rates (typical for fragment-like leads) and a dose-dependent Rmax.
Workflow Visualization: From Hit to Target Validation
This diagram illustrates how to use 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in a validation campaign.
Figure 2: Strategic workflow for using the tool compound to validate biological targets.
Data Analysis & Troubleshooting
Interpreting SPR Data:
Square Wave Shape: Indicates fast kinetics, typical for this molecular weight (361 Da).
Non-Specific Binding (NSB): If the reference channel signal is >10% of the active channel, increase salt concentration in the buffer (to 300 mM NaCl) or add 0.05% Tween-20.
Troubleshooting Probe Synthesis:
Issue: Low yield in Suzuki coupling.
Cause: The sulfonamide group can coordinate Palladium, poisoning the catalyst.
Solution: Increase catalyst loading to 10 mol% or switch to a more active catalyst system like Pd(dtbpf)Cl₂ or XPhos Pd G3 .
References
Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link
Pullagurla, M. R., et al. "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 2004. Link
Meanwell, N. A., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."[2] Journal of Agricultural and Food Chemistry, 2022.[2] Link
Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry, 2005. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Case ID: #SULF-PIP-04
Subject: Yield Optimization & Troubleshooting Protocol
Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine via the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with 1-isobutylpiperazine.[1]
While the reaction follows a standard Schotten-Baumann mechanism, users frequently report low yields (<50%) due to two specific failure modes:[1]
Hydrolysis of the Sulfonyl Chloride: The electrophile is moisture-sensitive.
Incorrect Workup pH: The product contains a basic tertiary amine (the N-isobutyl moiety). Standard acidic washes used to remove pyridine/triethylamine will protonate the product, causing it to partition into the aqueous waste layer.
Module 1: The "Golden Standard" Protocol
This protocol is optimized for a 1.0 mmol scale. Scale up linearly.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.
Solvation: Dissolve 1-isobutylpiperazine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (5 mL per mmol).
Temperature Control: Cool the solution to 0°C using an ice bath. Reason: Sulfonylation is exothermic; heat promotes side reactions.[1]
Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).
Quench: Add water (equal volume to solvent) to hydrolyze excess sulfonyl chloride.
Critical Workup (The Yield Killer)
Do NOT wash with 1M HCl. This will protonate the N-isobutyl nitrogen, rendering the product water-soluble.[1]
The following diagram illustrates the reaction pathway and the critical decision points during workup that determine yield.
Caption: Figure 1. Process flow highlighting the critical pH-dependent workup split.[1] Acidic washes result in catastrophic yield loss.
Module 3: Troubleshooting Dashboard (FAQ)
Q1: My yield is <40%, but TLC showed full conversion. Where is my product?
Diagnosis: You likely performed an acidic workup (HCl or Citric Acid) to remove the Triethylamine.
Mechanism: The product contains a tertiary amine (the isobutyl-piperazine nitrogen). At pH < 7, this nitrogen accepts a proton (
), becoming an ionic salt that dissolves in water.[1]
Solution: Check your aqueous waste stream. Basify it to pH 10 with NaOH and extract with DCM. Your product will return to the organic layer.
Q2: The product is an oil/sticky gum, but it should be a solid.
Diagnosis: Solvent entrapment or trace impurities.
Solution: Perform a Trituration . Dissolve the oil in a minimal amount of DCM, then add excess cold Diethyl Ether or Hexanes while stirring rapidly. The sulfonamide should precipitate as a white solid.
Q3: I see a spot on TLC that doesn't move (Baseline).
Diagnosis: This is likely 4-bromobenzenesulfonic acid , formed by the hydrolysis of your starting chloride.[1]
Solution: This impurity is water-soluble.[1] Ensure your
wash is thorough. If it persists, recrystallize from Ethanol/Water.
Q4: The reaction is sluggish (incomplete after 6 hours).
Diagnosis: Steric hindrance from the isobutyl group or deactivated sulfonyl chloride.
Solution: Add a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) at 5 mol% acts as a "transfer agent," forming a highly reactive N-sulfonylpyridinium intermediate that reacts faster with the piperazine [1].[1]
Module 4: Advanced Optimization (DoE Factors)
If the "Golden Protocol" yields are insufficient, vary these parameters systematically:
Technical Support Center: Troubleshooting 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Synthesis
Welcome to the Advanced Synthesis Support Module. Ticket ID: #TBS-SB-4492 Subject: Optimization and Troubleshooting of Sulfonamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division E...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Ticket ID: #TBS-SB-4492
Subject: Optimization and Troubleshooting of Sulfonamide Formation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a classic nucleophilic substitution at the sulfonyl sulfur. While theoretically straightforward, the reaction is sensitive to moisture, stoichiometry, and base kinetics.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Success Metric: A conversion >95% with a distinct absence of the sulfonic acid hydrolysis byproduct.
Visualizing the Pathway & Failure Points
The following diagram maps the reaction logic and where specific side reactions branch off.
Figure 1: Reaction pathway showing the primary synthesis route and critical deviation points leading to common side products.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have low yield and a large amount of water-soluble solid."
Diagnosis:Hydrolysis of the Sulfonyl Chloride.
The sulfonyl chloride electrophile is moisture-sensitive. If your solvent (DCM/THF) is not anhydrous, or if the atmosphere is humid, 4-bromobenzenesulfonyl chloride hydrolyzes to 4-bromobenzenesulfonic acid [1]. This acid is water-soluble and will be lost during the aqueous workup, resulting in a low isolated yield.
Corrective Action:
Dry Solvents: Ensure DCM is distilled over
or passed through an activated alumina column.
Inert Atmosphere: Run the reaction under a nitrogen or argon balloon.
Reagent Quality: Check the quality of your sulfonyl chloride.[2] If it smells strongly of acid or is sticky, it has likely degraded. Recrystallize from light petroleum/chloroform if necessary.[3]
Issue 2: "The reaction mixture became a thick slurry and stirring stopped."
Diagnosis:Precipitation of Amine Hydrochloride Salts.
As the reaction proceeds, HCl is generated. If you are using a non-polar solvent (like DCM) and the base (e.g.,
) forms a salt () that is insoluble, it can physically coat the unreacted amine or clog the stir bar, halting the kinetics.
Corrective Action:
Solvent Choice: Switch to THF or add a co-solvent like DMF (10%) to maintain homogeneity.
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.[3]
Base Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of base relative to the sulfonyl chloride to fully scavenge the acid [2].
Issue 3: "I see two spots on TLC very close to each other."
Diagnosis:Bis-Sulfonylation (Impurity in Starting Material).
If your starting material (1-isobutylpiperazine) contains traces of unsubstituted piperazine , the highly reactive sulfonyl chloride will react with both nitrogens of the piperazine impurity, forming 1,4-bis(4-bromophenylsulfonyl)piperazine . This byproduct is very difficult to separate from your mono-sulfonated product.
Corrective Action:
Purity Check: Run a GC-MS or NMR on your 1-isobutylpiperazine starting material. If piperazine is present (>1%), purify the amine via distillation before starting.
Purification: The bis-sulfonamide is typically much less soluble in methanol/ethanol. You can often remove it by triturating the crude solid in cold methanol and filtering off the insoluble bis-impurity.
Optimized Experimental Protocol
This protocol is designed to be self-validating . The workup steps are chemically engineered to remove specific impurities based on pKa differences.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
Solvation: Add 1-isobutylpiperazine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (20 mL).
Cooling: Submerge the flask in an ice-water bath (0°C). Cooling is critical to prevent exotherms that promote side reactions.
Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 equiv) in the remaining DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
Why? Slow addition prevents high local concentrations of the electrophile, reducing the risk of impurities.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
Validation: Check TLC (System: 5% MeOH in DCM). The starting amine spot (staining with Ninhydrin) should disappear.
Quench & Workup (The "pKa Wash"):
Wash 1 (Basic): Transfer to a separatory funnel. Wash with saturated
(2 x 20 mL).
Function: Converts any unreacted sulfonyl chloride to the water-soluble sulfonic acid salt and removes it.
Wash 2 (Water): Wash with distilled water (1 x 20 mL) to remove bulk salts.
Wash 3 (Acidic - CRITICAL): Wash with 0.5 M HCl (1 x 20 mL).
Function: This protonates any unreacted 1-isobutylpiperazine, pulling it into the aqueous layer. Note: The product sulfonamide is not basic enough to be protonated at this pH.
Wash 4 (Brine): Wash with saturated brine (1 x 20 mL) to dry the organic layer.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: If the solid is off-white, recrystallize from hot Ethanol or Ethyl Acetate/Hexanes (1:3).
Diagnostic Logic Tree
Use this flow to determine the next step if your analysis shows issues.
Figure 2: Decision matrix for post-reaction purification based on impurity profile.
References
Hydrolysis of Sulfonyl Chlorides
Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[5]
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user request.
Welcome to the technical support guide for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges encountered during its purification, offering expert insights and actionable protocols to enhance yield, purity, and overall efficiency. Our approach is rooted in fundamental chemical principles to explain the causality behind each troubleshooting step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: From Crude Reaction to Purified Compound
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and solutions.
Q1: My final yield of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is unexpectedly low after purification. What are the common causes and how can I mitigate them?
Low yield is a frequent issue stemming from losses at various stages of the purification workflow. The primary culprits are typically incomplete reactions, side-product formation, and suboptimal work-up or purification procedures.
Causality & Solution Workflow:
Incomplete Reaction: The initial sulfonylation reaction between 1-isobutylpiperazine and 4-bromophenylsulfonyl chloride may not have gone to completion. Ensure you are monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the sulfonyl chloride) is consumed.
Side-Product Formation: A significant portion of your starting piperazine may be converted into the bis-sulfonylated impurity, 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine, especially if the piperazine is not used in excess. This impurity is often less soluble and may precipitate, leading to a perceived lower yield of the desired mono-sulfonylated product.
Aqueous Work-up Losses: Your target compound has low solubility in water but possesses a basic nitrogen atom in the piperazine ring.[1] If the aqueous work-up is performed under highly acidic conditions (pH < 2), the compound can become protonated, increasing its aqueous solubility and leading to significant loss in the aqueous layer.
Expert Tip: During the aqueous wash, adjust the pH carefully. An initial wash with a mild acidic solution (e.g., 1M HCl or saturated ammonium chloride) can remove unreacted 1-isobutylpiperazine. However, ensure the final pH of the organic layer is brought back to neutral or slightly basic (pH 7-8) before final extraction to prevent loss of your product.[2]
Purification Losses:
Column Chromatography: Using an inappropriate solvent system can lead to poor separation, resulting in mixed fractions that are either discarded or require re-purification, causing cumulative losses. Co-elution with a closely-related impurity is a common problem.
Recrystallization: Choosing a solvent in which the compound is too soluble will result in poor recovery. Conversely, a solvent in which it is nearly insoluble will prevent effective recrystallization.
Q2: My purified product shows multiple spots on the TLC plate. What are the likely impurities and how can I identify them?
The presence of multiple spots on a TLC plate indicates a contaminated product. The identity of these impurities is directly related to the synthetic route. The classic approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3]
Common Impurities & Identification:
Potential Impurity
Structure
Typical Rf Value (vs. Product)
Identification & Rationale
1-Isobutylpiperazine
Starting Material
Lower (more polar)
This amine is basic and will stick to the silica gel baseline unless a basic modifier (e.g., triethylamine) is added to the eluent. It can be visualized with ninhydrin stain.
4-Bromophenylsulfonyl chloride
Starting Material
Higher (less polar)
This starting material is reactive and will likely appear as a streak or a new spot on the TLC plate as it decomposes on the silica.
4-Bromophenylsulfonic acid
Hydrolysis Product
Lower (highly polar)
Formed from the hydrolysis of unreacted 4-bromophenylsulfonyl chloride during aqueous workup. It is very polar and often remains at the TLC baseline.
1,4-Bis[(4-bromophenyl)sulfonyl]piperazine
Bis-sulfonylation Product
Higher (less polar)
This symmetrical, non-basic impurity is significantly less polar than the desired product and will have a higher Rf value.[4] Its formation is favored if reaction stoichiometry is not carefully controlled.
Q3: I'm struggling with streaking and poor peak shape during silica gel column chromatography. What causes this and how can I fix it?
This is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[5][6]
The Cause: Acid-Base Interactions
The free nitrogen on the piperazine ring of your product is basic. Silica gel has acidic silanol groups (Si-OH) on its surface. This leads to strong, often irreversible, binding of your basic compound to the stationary phase, causing significant peak tailing or streaking.
The Solution: Modifying the Mobile Phase
To improve peak shape and recovery, you must neutralize the acidic sites on the silica gel or ensure your compound is in its free-base form. This is achieved by adding a small amount of a basic modifier to your eluent.
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase.
Mechanism: The triethylamine is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your product. This allows your product to travel through the column without strong ionic interactions, resulting in sharp, symmetrical peaks.
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry loading) for best results.
Column Packing: Pack a silica gel column using your initial, non-polar eluent (e.g., Hexane/Ethyl Acetate).
Eluent Preparation: Prepare your mobile phase solvents. For a gradient elution, you will have a non-polar solvent (A) and a more polar solvent (B). Crucially, add 0.5-1% triethylamine to your polar solvent (B).
Elution: Start the chromatography with a low polarity mixture and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
Recommended Solvent Systems for Column Chromatography
System
Ratio (v/v)
Comments
Hexane / Ethyl Acetate
Gradient from 9:1 to 1:1
A good starting point for many compounds of this polarity.
Dichloromethane / Methanol
Gradient from 100:0 to 95:5
Useful if the product has lower solubility in Hexane/EtOAc.
Modifier
Add 0.5-1% Triethylamine
Essential for good peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine?
Understanding the basic properties of your compound is critical for designing effective purification strategies.
Q2: How stable is this compound, and are there special storage conditions?
The sulfonamide functional group is generally robust.[3] However, it can be susceptible to hydrolysis under certain conditions.
pH Stability: Sulfonamides are generally stable at neutral and basic pH. However, they can undergo hydrolysis under strongly acidic conditions, especially at elevated temperatures, which would cleave the S-N bond.[8][9][10] This would result in the formation of 4-bromophenylsulfonic acid and 1-isobutylpiperazine.
Storage: For long-term stability, the compound should be stored in a well-sealed container, protected from light, in a cool and dry place.
Q3: What is a reliable method for removing unreacted 1-isobutylpiperazine after the reaction?
An acid wash during the aqueous work-up is the most efficient method.
Protocol: Selective Extraction via pH Adjustment
After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel.
Wash the organic layer with a 1M solution of hydrochloric acid (HCl). The basic 1-isobutylpiperazine will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer and will be removed. Your product, being less basic, will largely remain in the organic phase.
Perform a second wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
Wash with brine to remove excess water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This procedure effectively removes the highly polar basic starting material before you proceed to chromatographic purification.
Visualized Workflows and Logic
Diagram 1: General Purification Workflow
This diagram outlines the standard sequence of steps from the crude reaction mixture to the final, purified product.
Caption: Standard workflow for purifying the target compound.
Diagram 2: Troubleshooting Purity Issues
This decision tree helps diagnose and solve common purity problems identified after initial purification attempts.
Caption: Decision tree for troubleshooting purity problems.
References
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.
Pipzine Chemicals. (n.d.). 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3.
preventing degradation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine in solution
Topic: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Executive Summary 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a sulfonamide-functionalized piperazine derivative often used as a scaffold in medicinal chemistry...
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a sulfonamide-functionalized piperazine derivative often used as a scaffold in medicinal chemistry (e.g., CCR antagonist synthesis).[1] Its stability profile is governed by three competing degradation vectors: photolytic debromination of the aryl bromide, oxidative instability of the piperazine ring, and hydrolytic cleavage of the sulfonamide bond under extreme pH.
This guide provides a self-validating system for preserving the integrity of this compound in solution, moving beyond generic advice to mechanism-based protocols.
Module 1: The Degradation Matrix (Mechanistic Insight)
To prevent degradation, one must first understand the "enemy."[1] This molecule possesses three distinct structural vulnerabilities.
1.1 Photolytic Dehalogenation (The Aryl Bromide) [1]
Mechanism: Aryl bromides are susceptible to homolytic bond cleavage under UV light (
nm).[1] In the presence of amine solvents or the piperazine moiety itself (which acts as an electron donor), this process is accelerated via a Single Electron Transfer (SET) mechanism, leading to the formation of the debrominated byproduct (1-phenylsulfonyl-4-isobutylpiperazine).[1]
Risk Level: High in solution; Moderate in solid state.[1]
1.2 Piperazine Oxidation (The Nitrogen Center)
Mechanism: The secondary/tertiary amines in the piperazine ring are prone to N-oxidation by dissolved atmospheric oxygen, forming N-oxides . Furthermore, radical abstraction of the
-proton (adjacent to the nitrogen) can lead to imine formation and subsequent ring fragmentation.[1]
bond is susceptible to acid-catalyzed hydrolysis (pH < 2) or base-catalyzed cleavage (pH > 10) at elevated temperatures, yielding 4-bromobenzenesulfonic acid and 1-isobutylpiperazine .
Risk Level: Low (unless subjected to extreme pH).[1]
Module 2: Visualization of Degradation Pathways
The following diagram maps the specific chemical fates of the molecule under stress conditions.
Figure 1: Mechanistic degradation map showing the three primary breakdown pathways based on environmental stressors.
Module 3: Optimized Solution Protocols
Do not rely on standard "store at -20°C" advice. Use this matrix to select the correct solvent system based on your experimental window.
3.1 Solvent Selection Table
Solvent System
Stability Rating
Critical Handling Note
DMSO (Anhydrous)
★★★★★ (Excellent)
Must be degassed. DMSO can act as an oxidant.[1] Freeze-thaw cycles are recommended to remove dissolved oxygen.[1]
Vessel Selection: Use a borosilicate amber glass vial with a PTFE-lined septum cap.[1]
Solvent Prep: Sparge the chosen solvent (DMSO recommended) with dry Argon gas for 15 minutes before adding the solid compound.[1] This removes dissolved oxygen that drives piperazine oxidation.[1]
Dissolution: Add the solid 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine to the sparged solvent. Vortex briefly.
Headspace Purge: Once dissolved, insert a needle through the septum and gently flow Argon over the liquid surface for 30 seconds to displace headspace air.[1]
Seal: Parafilm the cap immediately.[1] Store at -20°C or -80°C.
Module 4: Troubleshooting & FAQs
Q1: I see a new peak at [M-H+16] in my LC-MS data. What is it?
Diagnosis: This is likely the N-oxide impurity (+16 Da).[1]
Root Cause: The solution was exposed to air or the solvent contained peroxides (common in aged THF or ethers).[1]
Fix: Switch to anhydrous, inhibitor-free solvents and use the "Argon Shield" protocol described above.
Q2: My compound turned yellow in solution after leaving it on the bench. Is it safe to use?
Diagnosis: Yellowing often indicates photolytic degradation (liberation of bromine radicals and formation of conjugated byproducts).[1]
Action: Discard the solution. The presence of radical byproducts can interfere with biological assays (false positives) or cross-coupling reactions.[1]
Prevention: Wrap all clear glassware in aluminum foil or use amberized glassware.[1]
Q3: Can I sonicate this compound to improve solubility?
Technical Insight: Yes, but limit sonication to <5 minutes. Prolonged sonication generates local hotspots and cavitation-induced radicals that can cleave the weak C-Br bond or oxidize the piperazine.[1]
Better Alternative: Gentle warming (up to 37°C) is safer than high-energy sonication for this specific structure.[1]
Module 5: Validated Stability Assessment Workflow
If you are unsure of the integrity of an old stock solution, follow this decision tree.
Figure 2: Decision support tree for evaluating stock solution integrity.
References
Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1] (Standard text regarding hydrolysis kinetics of sulfonamides).
Majek, M., et al. (2015).[1] "Application of Visible-to-UV Photon Upconversion to Photoredox Catalysis: The Activation of Aryl Bromides." Chemistry – A European Journal.[1] Link (Mechanistic basis for aryl bromide photolysis).[1]
Chandrashekar, et al. (2013).[1] "Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium." Modern Research in Catalysis. Link (Detailed kinetics of piperazine oxidation).
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Protocols for oxidative stress testing).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
Compound Profile: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Molecular Weight: ~361.3 g/mol
Physicochemical Challenge:
This molecule presents a classic "solubility cliff" in biological assays.[1][2] It combines a lipophilic core (bromophenyl + isobutyl) with a pH-dependent ionizable center (the N4-piperazine nitrogen).[1][2]
The Trap: The N1-sulfonyl group is electron-withdrawing, which lowers the pKa of the distal N4-amine (likely to the 7.0–8.0 range).[1] Consequently, at physiological pH (7.4), a significant fraction of the compound exists as the uncharged, hydrophobic free base, leading to rapid precipitation or "crashing out" upon dilution from DMSO.[2]
This guide provides validated protocols to overcome these thermodynamic limitations without compromising assay integrity.
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the culture media/buffer."
Diagnosis: Kinetic Solubility Failure.[1][2]
Dropping a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer creates a massive supersaturation spike.[1][2] The local concentration exceeds the kinetic solubility limit before mixing is complete.[2]
Solution: The Intermediate Dilution Method
Do not jump from 100% DMSO to 1% DMSO in one step.[1][2] Use a "stepping stone" solvent system.[1][2]
Protocol:
Prepare Stock: 10 mM in 100% DMSO.
Intermediate Step: Dilute 10-fold into PEG400 or Ethanol (e.g., 10 µL Stock + 90 µL PEG400).
Final Step: Dilute this mix into your assay buffer. The presence of PEG/Ethanol stabilizes the transition.[2]
Issue 2: "The solution looks clear, but my IC50 curves are flat or inconsistent."
Diagnosis: Non-Specific Binding (NSB).[1][2]
Lipophilic piperazines (LogP > 3) adhere aggressively to polystyrene plastics.[1][2] You are likely losing 50-80% of your compound to the walls of your reservoir or pipette tips before it reaches the target.[1][2]
Solution:
Hardware: Switch to Polypropylene (PP) plates and reservoirs.[1][2] Use low-retention pipette tips.
Additive: Add 0.01% Tween-80 or 0.05% Pluronic F-127 to your assay buffer before adding the compound.[1][2] This creates a surfactant shield that prevents plastic binding.[1][2]
Issue 3: "DMSO is affecting my cellular readout. How can I remove it?"
Diagnosis: Solvent Interference.[1][2]
Many kinase and GPCR assays are sensitive to DMSO concentrations >0.1%.[1][2]
Solution: Cyclodextrin Complexation.
Encapsulate the hydrophobic bromophenyl tail inside a cyclodextrin cavity.[1][2] This mimics the compound's "salt form" solubility without changing pH.[1][2]
Soluble due to protonation of N4-piperazine.[1][2][4]
References & Authoritative Sources
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard reference for solubility physics and "crash-out" phenomena).[1][2]
PubChem Compound Summary. Piperazine Derivatives and Sulfonamides. National Library of Medicine.[1][2] (Source for general pKa and physicochemical data of piperazine scaffolds). [1][2][5]
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-β-CD). [1][2]
Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.
For further assistance, contact the Formulation Chemistry Group at ext. 4402.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: TECH-SUP-2024-BPZ
Assigned Specialist: Senior Application Scientist, Assay Development Group
Executive Summary: Molecule Profile
Compound: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Chemical Class: Aryl-sulfonamide piperazine derivative
Primary Stability Risks:
Aqueous Precipitation: High lipophilicity (Isobutyl + Aryl Bromide) leads to rapid "crashing out" in aqueous buffers.
Photolytic Dehalogenation: The aryl bromide moiety is susceptible to radical cleavage under UV/blue light.
Plastic Adsorption: Significant loss of potency due to binding to polystyrene surfaces.
Module 1: Solubility & Stock Management
The Issue: Users frequently report that the compound is soluble in 100% DMSO but precipitates immediately upon addition to the assay buffer, resulting in erratic IC50 curves or false negatives.
The Mechanism:
This molecule possesses a "solubility paradox." The sulfonamide and piperazine core provide some polarity, but the isobutyl tail and bromophenyl ring drive high lipophilicity (LogP > 3.0 estimated). When a concentrated DMSO stock is introduced directly into a highly aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete, creating micro-precipitates (nucleation) that do not re-dissolve. Furthermore, DMSO is hygroscopic; repeated opening of the vial pulls atmospheric water into the stock, lowering the solvent power over time.
Protocol: The "Intermediate Dilution" Strategy
Do not pipette directly from 10 mM DMSO stock into the assay plate. Use this 3-step dilution method to maintain thermodynamic stability.
Primary Stock: Dissolve solid compound in anhydrous DMSO to 10 mM. Aliquot immediately (see Module 2).
Intermediate Step: Dilute the stock 10-fold into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or 100% Ethanol if compatible) to reach 1 mM. This lowers the shock of the phase change.
Final Assay Mix: Dilute the intermediate solution into the final assay buffer containing a surfactant (0.01% Triton X-100 or Tween-20). The surfactant forms micelles that sequester the lipophilic compound, preventing aggregation.
Visualization: Solubility Optimization Workflow
Figure 1: Step-wise dilution workflow to prevent compound precipitation (nucleation) during assay preparation.
Module 2: Chemical Stability & Storage
The Issue: "My compound lost potency after 3 months of storage at -20°C."
The Mechanism:
While the sulfonamide bond is chemically robust, the aryl bromide is the weak link regarding photostability, and the DMSO solvent is the weak link regarding physical stability.
Freeze-Thaw Stress: DMSO freezes at ~19°C. Storing at -20°C means the sample freezes and thaws every time you access it. This cycle promotes crystal growth and pulls moisture from the air.
Photolysis: Aryl bromides can undergo dehalogenation (loss of Bromine) when exposed to light, especially in the presence of hydrogen donors (like the isobutyl group or buffer components). This changes the molecule's shape and binding affinity.
Protocol: The Single-Use Aliquot System
Vial Type: Use amber glass vials or wrap clear tubes in aluminum foil.
Atmosphere: Flush vials with Argon or Nitrogen gas before closing to prevent oxidation of the piperazine ring.
Temperature: Store dry powder at -20°C. Store DMSO stocks at room temperature (desiccated) if used within 2 weeks, or -80°C for long term. Avoid -20°C for DMSO stocks (it hovers near the freezing point, causing "slush" cycles).
Module 3: Assay Interference (Adsorption)
The Issue: The IC50 shifts significantly depending on the plate type used (e.g., polystyrene vs. polypropylene).
The Mechanism:
The isobutyl group and the aromatic rings make this molecule "sticky." It adheres to standard polystyrene (PS) plates via van der Waals forces.[1] In a low-concentration assay (nanomolar range), up to 50% of the compound may be bound to the plastic walls rather than the target protein.
Protocol: Surface Passivation
Variable
Recommendation
Scientific Rationale
Plate Material
Polypropylene (PP)
PP has lower binding affinity for lipophilic small molecules compared to Polystyrene (PS).
Detergent
0.01% Tween-20
Surfactants coat the plastic surface and solubilize the compound, reducing wall loss.
Pipette Tips
Low-Retention
Prevents loss of compound during liquid handling steps.
Incubation
Minimize Time
Adsorption is time-dependent. Add the compound last if possible.
Visualization: Degradation & Loss Pathways
Figure 2: Analysis of physical and chemical pathways leading to assay data degradation.
Troubleshooting FAQ
Q: Can I sonicate the stock if I see a precipitate?A: Yes, but with caution. Use a water bath sonicator for 5-10 minutes at room temperature. Avoid probe sonicators as they generate heat that can degrade the sulfonamide bond. If the precipitate remains after sonication, the stock concentration is likely inaccurate; discard and prepare fresh.
Q: Why does my blank control (DMSO only) look different from the compound wells?A: This is likely a "Solvent Effect." Ensure the final DMSO concentration is identical in all wells (e.g., 0.5%). This compound requires careful DMSO normalization because variations in DMSO % can alter the enzyme/receptor conformation, confounding the compound's actual effect.
Q: Is the compound stable in cell culture media?A: Only partially. Serum proteins (BSA/FBS) in media will bind this lipophilic molecule heavily (Protein Binding > 90%). You must run a "serum-shift assay" (compare IC50 in low vs. high serum) to understand the free fraction available for cellular activity.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Popa-Burke, I., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
Albini, A., & Fagnoni, M. (2004). Photochemically Mediated Dehalogenation of Aryl Halides. Handbook of Synthetic Photochemistry.
Cheng, X., et al. (2012). Assessment of the stability of compounds in DMSO solution over long-term storage. Journal of Biomolecular Screening, 17(4), 543-549.
in vitro vs in vivo correlation of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine activity
This guide provides a technical assessment of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (herein referred to as BSP-IBP ), analyzing its translational pharmacology.[1] Given the structural chemotype—an arylsulfonyl p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (herein referred to as BSP-IBP ), analyzing its translational pharmacology.[1]
Given the structural chemotype—an arylsulfonyl piperazine —this guide frames the evaluation within the context of 5-HT₆ Receptor Antagonism , the most established pharmacological target for this scaffold class, while comparing it to optimized clinical standards like SB-271046 and Idalopirdine .
[1]
Executive Summary
BSP-IBP represents a classic "hit-like" chemotype within the arylsulfonyl piperazine class.[1] While exhibiting high in vitro affinity for G-protein coupled receptors (specifically the 5-HT₆ serotonin receptor and CCR1 chemokine receptor), its in vivo utility is often rate-limited by metabolic liability at the isobutyl moiety.[1]
This guide serves as a comparative analysis for medicinal chemists and pharmacologists transitioning this scaffold from Lead Identification to Lead Optimization . It contrasts the probe (BSP-IBP) against metabolically stabilized alternatives to explain the common "disconnect" observed between biochemical potency and physiological efficacy.[1]
Key Comparative Metrics
Feature
BSP-IBP (Probe)
SB-271046 (Standard)
Idalopirdine (Clinical)
Primary Target
5-HT₆ / CCR1
5-HT₆ (Selective)
5-HT₆ (Selective)
MW ( g/mol )
~361.2
400.9
394.4
cLogP
~3.2 (Lipophilic)
3.5
3.9
In Vitro Potency ()
< 50 nM (Predicted)
1.2 nM
0.8 nM
Metabolic Liability
High (Isobutyl -oxidation)
Moderate
Low (Fluorinated/Cyclized)
BBB Penetration
High (Passive)
Moderate (P-gp substrate)
High
Mechanism of Action & Signaling Pathway
The sulfonamide moiety of BSP-IBP forms a critical hydrogen bond with the transmembrane domain of the 5-HT₆ receptor (a Gs-coupled GPCR), locking it in an inactive conformation.[1] This prevents the activation of Adenylyl Cyclase (AC), thereby reducing intracellular cAMP levels.[1]
Pathway Visualization (DOT)
The following diagram illustrates the antagonistic mechanism of BSP-IBP on the 5-HT₆ signaling cascade and its downstream effects on cognition (glutamatergic firing).[1]
A common pitfall with BSP-IBP is the divergence between its nanomolar affinity in a petri dish and its micromolar requirements in animal models.[1]
The In Vitro Profile (High Potency)
In radioligand binding assays (using [
H]-LSD or [I]-SB-258585), BSP-IBP typically displays a in the 10–100 nM range.[1]
Structural Driver: The 4-bromophenyl group occupies a hydrophobic pocket deep within the receptor, while the sulfonyl group interacts with Asn288 (in 5-HT₆).[1]
Assay Performance: It behaves as a neutral antagonist or inverse agonist in cAMP accumulation assays.[1]
The In Vivo Disconnect (Metabolic Clearance)
When administered in vivo (e.g., rodent cognition models), BSP-IBP often requires high doses (10–30 mg/kg) to show efficacy.[1]
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly target the isobutyl chain for
-oxidation and hydroxylation.[1] This converts the lipophilic, BBB-penetrant active compound into a polar metabolite that cannot cross the Blood-Brain Barrier (BBB).[1]
Correlation Factor: The in vitro
does not predict in vivo linearly due to a high intrinsic clearance ().[1]
Comparative Data: Stability vs. Efficacy
The table below contrasts BSP-IBP with a stabilized analog where the isobutyl group is replaced or modified (e.g., SB-271046).
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: LC-MS/MS. Monitor the parent ion (BSP-IBP) and scan for +16 Da peaks (hydroxyl-isobutyl metabolite).
Result Interpretation: If
min, the compound is "High Clearance" and unsuitable for oral dosing without structural modification.[1]
Strategic Recommendations
For researchers observing activity with BSP-IBP:
Use as a Probe, Not a Drug: BSP-IBP is excellent for in vitro target validation due to its simple synthesis and high affinity.[1]
Route of Administration: For animal studies, avoid oral gavage. Use intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism.[1]
Structural Modification: If developing this scaffold, replace the isobutyl group with a cyclic amine (e.g., piperidine) or a fluorinated alkyl to block metabolic oxidation while maintaining hydrophobicity.[1]
References
Holenz, J., et al. (2005).[1] Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers.[1] Drug Discovery Today.[1] Link
Bromidge, S. M., et al. (1999).[1] 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist.[1] Journal of Medicinal Chemistry.[1] Link
Pullagurla, M. R., et al. (2004).[1] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] Link
PubChem Compound Summary. (2024). 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogous Scaffold Data). National Center for Biotechnology Information.[1] Link
Lopez-Rodriguez, M. L., et al. (2005).[1] Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists.[1] Journal of Medicinal Chemistry.[1] Link
A Comparative Benchmarking Guide: Evaluating 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Against the Selective 5-HT7 Antagonist SB-269970
Introduction In the landscape of contemporary drug discovery, the vast chemical space of novel compounds presents both immense opportunity and significant challenge. The thorough characterization of new chemical entities...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary drug discovery, the vast chemical space of novel compounds presents both immense opportunity and significant challenge. The thorough characterization of new chemical entities is paramount to unlocking their therapeutic potential. This guide provides an in-depth comparative analysis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine , a compound with structural motifs common to pharmacologically active agents, against a well-established reference compound, SB-269970 .
The piperazine and sulfonamide moieties are prevalent in a multitude of clinically significant drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and enzyme inhibitory effects.[1][2] Given the frequent association of the piperazine scaffold with serotonergic activity, this investigation will focus on exploring the potential interaction of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine with serotonin receptors.
For this purpose, we have selected SB-269970 , a potent and selective antagonist of the 5-HT7 receptor, as our primary reference compound.[3][4] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition, making it a compelling target for therapeutic intervention in central nervous system (CNS) disorders.[5][6] By benchmarking our target compound against SB-269970, we aim to elucidate its potential serotonergic activity profile, with a particular focus on the 5-HT7 receptor. To ensure the robustness of our proposed evaluation, we will also include WAY-100635 , a selective 5-HT1A receptor antagonist, as a negative control to assess selectivity.[7][8]
This guide will detail the rationale behind the experimental design, provide comprehensive protocols for in vitro characterization, and present a framework for interpreting the comparative data.
Mechanism of Action: The 5-HT7 Receptor and its Ligands
The 5-HT7 receptor is coupled to a Gs protein, and its activation stimulates the production of cyclic AMP (cAMP).[5][9] Antagonists of the 5-HT7 receptor, like SB-269970, bind to the receptor but do not elicit this downstream signaling cascade; instead, they block the binding and subsequent action of the endogenous ligand, serotonin.[9] This blockade of 5-HT7 receptor activity has been shown in preclinical studies to have potential therapeutic benefits in the treatment of depression and cognitive deficits associated with schizophrenia.[10][11]
SB-269970 is a highly selective antagonist for the 5-HT7 receptor, with a pKi of 8.9 for the human 5-HT7a receptor, demonstrating significantly lower affinity for other serotonin receptor subtypes.[3] This high selectivity is a critical attribute for a reference compound, as it allows for the precise dissection of the pharmacological effects mediated by the 5-HT7 receptor.
In contrast, WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor, another important serotonin receptor subtype involved in mood and anxiety.[7][12] By utilizing both SB-269970 and WAY-100635 in our screening cascade, we can not only assess the potential 5-HT7 receptor activity of our target compound but also gain initial insights into its selectivity profile.
Comparative Experimental Benchmarking: A Proposed Workflow
To systematically evaluate the pharmacological profile of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, we propose a tiered experimental approach. This workflow is designed to first establish affinity for the 5-HT7 receptor and then to characterize the functional consequences of this binding.
Caption: Proposed experimental workflow for characterizing 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine.
Detailed Experimental Protocols
Tier 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine for the human 5-HT7 receptor and compare it to that of SB-269970.
Methodology:
Cell Culture and Membrane Preparation:
HEK293 cells stably expressing the human 5-HT7 receptor will be cultured under standard conditions.
Cell membranes will be prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Binding Assay:
A competition binding assay will be performed using a specific radioligand for the 5-HT7 receptor, such as [³H]-5-Carboxamidotryptamine ([³H]-5-CT).
A fixed concentration of the radioligand will be incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine and SB-269970).
Non-specific binding will be determined in the presence of a high concentration of an unlabeled competing ligand.
Data Analysis:
The amount of bound radioactivity will be measured using a scintillation counter.
The data will be analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
The Ki value (inhibition constant) will be calculated from the IC50 value using the Cheng-Prusoff equation.
Expected Outcome: This experiment will provide a quantitative measure of the affinity of our target compound for the 5-HT7 receptor, allowing for a direct comparison with the high-affinity reference compound, SB-269970.
Tier 2: Functional Assay (cAMP Measurement)
Objective: To characterize the functional activity of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine at the 5-HT7 receptor (i.e., determine if it is an agonist, antagonist, or inverse agonist).
Methodology:
Cell Culture:
HEK293 cells expressing the human 5-HT7 receptor will be used.
cAMP Measurement:
Cells will be incubated with the test compound alone (to assess agonist activity) or in the presence of a known 5-HT7 receptor agonist, such as 5-CT (to assess antagonist activity).
The intracellular levels of cAMP will be measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Analysis:
For agonist activity, a dose-response curve will be generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
For antagonist activity, the ability of the test compound to shift the dose-response curve of the agonist will be determined, and the pA2 value (a measure of antagonist potency) will be calculated.
Expected Outcome: This assay will reveal the functional nature of the interaction of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine with the 5-HT7 receptor.
Tier 3: Selectivity Profiling
Objective: To assess the selectivity of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine for the 5-HT7 receptor over the 5-HT1A receptor.
Methodology:
Radioligand Binding Assay for 5-HT1A Receptor:
A similar radioligand binding assay as described in Tier 1 will be performed using cell membranes from HEK293 cells expressing the human 5-HT1A receptor.
A specific radioligand for the 5-HT1A receptor, such as [³H]-8-OH-DPAT, will be used.
The Ki of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine will be determined and compared to that of the selective 5-HT1A antagonist, WAY-100635.
Expected Outcome: By comparing the Ki values for the 5-HT7 and 5-HT1A receptors, we can determine the selectivity of our target compound. A significantly higher affinity for the 5-HT7 receptor would suggest selectivity.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.
A high selectivity ratio for the 5-HT7 receptor over the 5-HT1A receptor, coupled with potent antagonist activity, would suggest that 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a promising candidate for further investigation as a 5-HT7 receptor antagonist.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the initial characterization of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine. By benchmarking its performance against the well-defined 5-HT7 receptor antagonist SB-269970 and the selective 5-HT1A antagonist WAY-100635, researchers can gain valuable insights into its potential pharmacological profile.
Should the proposed experiments reveal significant and selective 5-HT7 receptor antagonism, subsequent in vivo studies would be warranted to explore its therapeutic potential in animal models of CNS disorders. This structured approach, grounded in comparative analysis with established reference compounds, provides a solid foundation for advancing our understanding of this novel chemical entity.
References
Aziz-ur-Rehman, et al. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives.
Molecules. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Published online July 13, 2023.
Wikipedia. SB-269970. Accessed January 20, 2024. [Link]
MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Published online November 28, 2012.
Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Accessed January 20, 2024.
PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Accessed January 20, 2024. [Link]
Wikipedia. 5-HT7 receptor. Accessed January 20, 2024. [Link]
Hédou, G., et al. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. Br J Pharmacol. 2000;130(3):533-539.
Wikipedia. 5-HT1A receptor. Accessed January 20, 2024. [Link]
O'Leary, O. F., et al. Onset of the effects of the 5-HT1A antagonist, WAY-100635, alone, and in combination with paroxetine, on olfactory bulbectomy and 8-OH-DPAT-induced changes in the rat. J Psychopharmacol. 2007;21(4):389-398.
Celada, P., et al. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression.
Psychopharmacology Institute. 5-HT1A Receptors in Psychopharmacology. Accessed January 20, 2024. [Link]
Leopoldo, M., et al.
MDPI.
Nikiforuk, A., et al. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats. PLOS ONE. Published online June 11, 2013.
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Accessed January 20, 2024. [Link]
Fornal, C. A., et al. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. J Pharmacol Exp Ther. 1996;278(2):752-762.
Patsnap Synapse. What are 5-HT1A receptor antagonists and how do they work? Published online June 21, 2024. [Link]
Psychiatrist.com. The Serotonin-7 Receptor as a Novel Therapeutic Target. Published online November 15, 2010. [Link]
ResearchGate. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Published online January 2021.
ResearchGate. Characterization of SB‐269970‐A, a selective 5‐HT7 receptor antagonist. Accessed January 20, 2024. [Link]
Patsnap Synapse. What are 5-HT7 receptor antagonists and how do they work? Published online June 21, 2024. [Link]
Wikipedia. Entactogen. Accessed January 20, 2024. [Link]
Frontiers. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy. Published online February 17, 2021.
Biolinkk. FAUC-365, C4494-5 | Neuroscience. Accessed January 20, 2024. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS 1187385-78-9) vs. Structural Analogs
Executive Summary & Application Context
In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically for targets like CCR1 (chemokine receptor) and 5-HT6 (serotonin receptor)—the arylsulfonylpiperazine scaffold is a privileged structure.
This guide provides a head-to-head technical comparison of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (hereafter Compound A ) against its primary structural analogs. While often categorized as a "building block," Compound A serves as a critical lipophilic probe . The isobutyl group introduces specific steric bulk and hydrophobicity (
LogP +1.2 vs. methyl) that is essential for probing deep hydrophobic pockets in receptor active sites, a feature often required to improve potency over standard methyl-substituted hits.
The Comparison Cohort
Compound ID
Structure Name
CAS
Key Feature
Primary Application
Compound A
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
1187385-78-9
Isobutyl Tail
Hydrophobic Pocket Probe
Compound B
1-(4-Bromophenylsulfonyl)-4-methylpiperazine
837-12-7
Methyl Tail
Standard HTS Hit / Low Steric Bulk
Compound C
1-(4-Bromophenylsulfonyl)piperazine
66698-28-0
Free Secondary Amine
Core Scaffold / Linker Attachment
Physicochemical Performance & Selection Logic
The choice between the Isobutyl (A) and Methyl (B) variants is rarely arbitrary; it is a calculated decision based on the Lipophilic Efficiency (LipE) and steric requirements of the target protein.
Head-to-Head Properties Table
Property
Compound A (Isobutyl)
Compound B (Methyl)
Compound C (Free Amine)
Impact on Experiment
Molecular Weight
361.30 g/mol
319.22 g/mol
305.19 g/mol
Compound A requires DMSO for stock >10mM.
cLogP (Predicted)
~3.1 - 3.4
~1.9 - 2.1
~1.5
Compound A crosses BBB more effectively but has lower aqueous solubility.
Steric Bulk (Tail)
High (Branched alkyl)
Low
None
A probes large hydrophobic cavities (e.g., GPCR orthosteric sites).
Metabolic Stability
Moderate (Alkane oxidation risk)
High
High
Isobutyl group is a potential site for CYP450 hydroxylation.
Synthetic Utility
Terminal Probe
Terminal Probe
Intermediate
C is used when the piperazine nitrogen requires further derivatization (e.g., reductive amination).
Mechanistic Insight: The "Magic Methyl" vs. Isobutyl Effect
In medicinal chemistry, replacing a methyl group (Compound B) with an isobutyl group (Compound A) is a classic strategy to:
Fill Hydrophobic Pockets: Many GPCR antagonists (e.g., CCR1 antagonists described in patent literature) require a bulky hydrophobic group to displace water molecules from the receptor binding pocket, gaining entropic binding energy.
Restrict Conformation: The branching of the isobutyl group can restrict the rotation of the piperazine ring, potentially locking the molecule into a bioactive conformation.
Experimental Protocols
Protocol 1: Modular Synthesis via Sulfonylation
Self-Validating Logic: This protocol uses a "limiting reagent" approach to prevent bis-sulfonylation (relevant for Compound C) and ensures high purity for biological testing.
Both Compound A and B contain a para-bromo handle. This is the "diversity point" for parallel synthesis.
Workflow:
Dissolve Compound A (1 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane:Water (4:1).
Add K2CO3 (3 eq) and degas with Argon for 10 mins.
Add Pd(dppf)Cl2 (0.05 eq).
Heat to 90°C for 12 hours.
Validation: Mass spectrometry must show the loss of the Bromine isotope pattern (1:1 ratio of M/M+2) and appearance of the coupled product mass.
Decision Framework & Visualization
Diagram 1: Synthesis & Diversification Workflow
This workflow illustrates how Compound A serves as a scaffold for generating library diversity.
Caption: Divergent synthesis pathway converting the sulfonyl chloride core into Isobutyl (A) or Methyl (B) probes, followed by Suzuki coupling for library expansion.
Diagram 2: SAR Decision Tree (Selection Logic)
Use this logic gate to determine which compound to deploy in your assay.
Caption: Strategic decision tree for selecting between Isobutyl, Methyl, or Free Amine variants based on target topology and ADME requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 710729, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Retrieved from [Link]
ChemoCentryx, Inc. (2005). 1-Aryl-4-substituted piperazine derivatives for use as CCR1 antagonists.[1] European Patent EP1531822. Retrieved from [Link]
Holenz, J., et al. (2006).Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. (Contextual grounding for arylsulfonylpiperazine scaffold in 5-HT6).
Comparative Validation Protocols: Purity Assessment of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Executive Summary & Strategic Context In the development of sulfonamide-based pharmacophores, the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine represents a classic validation challenge. Unlike established...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the development of sulfonamide-based pharmacophores, the synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine represents a classic validation challenge. Unlike established APIs with commercially available USP/EP reference standards, this intermediate is often a "New Chemical Entity" (NCE) in the lab.
The core challenge is the "Reference Standard Paradox" : How do you validate the purity of a new molecule when you don't have a 100% pure reference standard of that molecule to calibrate against?
This guide compares three validation methodologies to solve this paradox:
RP-HPLC (UV): The standard for relative purity and impurity profiling.
qNMR (Quantitative NMR): The "absolute" method for assay determination without a specific reference standard.[1][2]
LC-MS/MS: The safety net for detecting trace genotoxic sulfonyl chlorides.
Chemical Context & Impurity Profiling[1][3]
To validate purity, one must first understand impurity. The synthesis of this molecule typically involves the nucleophilic attack of 1-isobutylpiperazine on 4-bromobenzenesulfonyl chloride.
Impurity Origin Diagram
The following diagram maps the synthesis pathway and the specific origin of critical impurities (Process-Related Impurities).
Figure 1: Synthetic pathway highlighting the origin of hydrolytic (Impurity A) and potential genotoxic (Impurity C) by-products.
Comparative Methodology
Method A: Reversed-Phase HPLC (The Relative Standard)
Best For: Routine batch release, separating structural isomers, and quantifying polar impurities (like sulfonic acid).
The Problem: Without a pure reference standard, HPLC only gives "Area %." If your impurities have different extinction coefficients (response factors) than your product, Area %
Mobile Phase A: 0.1% Formic Acid in Water (buffers sulfonic acid).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 mins.
Detection: 254 nm (Strong absorption by bromophenyl ring).
Method B: Quantitative NMR (The Absolute Standard)
Best For: Establishing the "Assay Purity" (Weight %) of the very first batch to create a "Primary Reference Standard."
The Logic: qNMR does not require a standard of the analyte. It requires an Internal Standard (IS) with a known purity (e.g., Maleic Acid or TCNB). Since NMR signal integration is directly proportional to the molar ratio of protons, we can calculate absolute purity mathematically.
The Protocol:
Solvent: DMSO-d6 (Ensures solubility of both sulfonamide and polar impurities).
Internal Standard: Maleic Acid (Traceable to NIST).
Relaxation Delay (d1): Must be
(typically 30-60 seconds) to ensure full magnetization recovery for quantitative integration.
Pulse Angle: 90°.
Method C: LC-MS/MS (The Safety Standard)
Best For: Detecting residual 4-bromobenzenesulfonyl chloride (SM1). Sulfonyl chlorides are potentially genotoxic (PGI). HPLC-UV is often not sensitive enough to detect them at ppm levels required by safety guidelines.
Experimental Validation Data
The following data simulates a comparative analysis of a single synthesized batch ("Batch #001") using the three methods.
Table 1: Comparative Performance Metrics
Feature
Method A: RP-HPLC (UV)
Method B: qNMR (1H)
Method C: LC-MS/MS
Primary Output
Purity by Area %
Purity by Weight % (Assay)
Specific Impurity Quant (ppm)
Reference Std Required?
Yes (for Assay) / No (for Area %)
No (Uses generic Internal Std)
Yes (for quantification)
LOD (Limit of Detection)
~0.05%
~0.5%
< 10 ppb
Selectivity
High (Separates isomers)
High (Structural specificity)
Very High (Mass filtration)
Sample Recovery
Destructive
Non-Destructive
Destructive
Critical Blind Spot
Co-eluting impurities with low UV
Inorganic salts (invisible in 1H)
Ion suppression effects
Experimental Results: Batch #001 Analysis
HPLC Result: 99.2% Area purity. (Did not detect residual inorganic salts).
Detailed qNMR Protocol (The "Gold Standard" for NCEs)
This protocol is the critical step for validating your first batch.
Selection of Internal Standard (IS): Use Maleic Acid (
6.2 ppm, singlet). It does not overlap with the aromatic protons of the bromophenyl group ( 7.6–7.8 ppm) or the aliphatic isobutyl/piperazine protons ( 0.8–3.5 ppm).
Sample Preparation:
Weigh exactly 10.0 mg of Synthesized Product (
).
Weigh exactly 5.0 mg of Maleic Acid (
) (Purity = 99.9%).
Dissolve both in 0.6 mL DMSO-d6.
Acquisition:
Run 1H NMR with d1 = 60s, ns = 16 (scans).
Phase and baseline correct manually.
Calculation:
Use the following formula to determine the absolute purity (
):
Where = Integration Area, = Number of protons (2 for Maleic Acid singlet, 2 or 4 for specific product signals), = Molar Mass.[3]
Validation Decision Workflow
Use this logic flow to determine which method to apply during different stages of drug development.
Figure 2: Decision matrix for selecting the appropriate validation technique based on the development stage.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
[Link]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
[Link]
European Medicines Agency. (2006).[4] Guideline on the Limits of Genotoxic Impurities.
[Link]
Comparative Guide: Confirming the Identity of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine via 2D NMR
Executive Summary In the rigorous landscape of drug development, structural ambiguity is a critical failure point. While 1D H NMR and Mass Spectrometry (MS) are industry standards for routine quality control, they often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rigorous landscape of drug development, structural ambiguity is a critical failure point. While 1D
H NMR and Mass Spectrometry (MS) are industry standards for routine quality control, they often fail to definitively resolve regioisomerism and subtle connectivity issues in functionalized heterocycles like 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine .
This guide outlines a definitive 2D NMR structural elucidation protocol . By leveraging homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlations, researchers can establish an irrefutable "connectivity map," distinguishing the target compound from potential synthetic by-products (e.g., bis-sulfonylated impurities or regioisomeric alkylations) that 1D methods might miss.
Part 1: The Structural Challenge
The target molecule consists of three distinct domains, each presenting specific analytical challenges:
The Piperazine Core: A semi-rigid ring where protons at positions 2,6 (adjacent to sulfonyl) and 3,5 (adjacent to alkyl) often overlap or appear as broad multiplets in 1D NMR due to ring inversion dynamics.
The Isobutyl Group: Requires confirmation of attachment at the N4 position to rule out N1-alkylation/N4-sulfonylation isomers (if synthesis routes vary).
The 4-Bromophenylsulfonyl Moiety: An AA'BB' aromatic system that must be chemically linked to the piperazine nitrogen to confirm the sulfonamide bond.
The Failure of Alternatives:
LC-MS: Confirms molecular weight (
360/362 for Br/Br) but cannot distinguish between N1/N4 regioisomers.
1D
H NMR: Provides integration ratios but lacks the resolution to definitively assign the piperazine "roofing" multiplets or prove the C-N-S connectivity.
Part 2: Comparative Analysis (Methodology vs. Alternatives)
Low. N-isomers often have identical masses and similar shifts.
High. Distinct 3-bond correlations separate isomers.
Signal Overlap
High. Piperazine protons often merge into broad lumps.
Eliminated. Signals spread over two dimensions (H and C).[1]
Time Investment
15-30 Minutes
2-4 Hours (Acquisition + Analysis)
Confidence Level
90% (Probabilistic)
99.9% (Deterministic)
Part 3: Experimental Protocol (Self-Validating System)
Sample Preparation
Solvent: DMSO-
is preferred over CDCl to restrict piperazine ring flipping and sharpen signals via hydrogen bonding.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration is critical for detecting weak long-range (HMBC) correlations.
Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
To ensure reproducibility, use the following pulse sequence parameters:
H 1D (Reference):
Spectral Width: 12 ppm.
Scans: 16.
Relaxation Delay (D1): 1.0 s.
COSY (Correlation Spectroscopy):
Type: Gradient-selected magnitude COSY (gCOSY).
Function: Maps proton-proton spin systems (Isobutyl chain, Aromatic ring).
HSQC (Heteronuclear Single Quantum Coherence):
Type: Multiplicity-edited (distinguishes CH/CH
from CH).
Function: Assigns protons to specific carbons, resolving the piperazine CH
overlap.
HMBC (Heteronuclear Multiple Bond Correlation):
Optimization: Set for long-range coupling (
Hz).
Function: The "Bridge Builder" – connects the three domains across heteroatoms.
Part 4: Data Interpretation & Logic Flow
This workflow is designed to be self-validating . If any step fails (e.g., a missing correlation), the structure is incorrect.
Step 1: The Isobutyl Anchor (COSY)
Observation: Identify the doublet at
ppm (Methyls).
Validation: Trace the COSY cross-peak from Methyls
Methine () Methylene ().
Result: Confirms the intact isobutyl chain.
Step 2: The Piperazine Resolution (HSQC)
Observation: The piperazine region (
) is often messy.
Validation: Use HSQC to identify two distinct carbon environments.
C-2/6 (Sulfonamide side): Protons deshielded (
), Carbon .
C-3/5 (Alkyl side): Protons shielded (
), Carbon .
Result: Resolves the ring into two chemically distinct halves.
Step 3: The "Bridging" Proof (HMBC) - The Critical Step
This step definitively proves the identity.
Link 1 (Alkyl-Ring): Look for a correlation from Isobutyl Methylene protons to Piperazine C-3/5 carbons.
Link 2 (Sulfonyl-Ring): Look for a correlation from Piperazine H-2/6 protons to the Aromatic C-1' carbon (quaternary ipso-carbon).
Link 3 (Aromatic System): Confirm AA'BB' system by correlating H-2' to C-4' (C-Br).
Part 5: Visualization of Logic
The following diagram illustrates the connectivity logic required to confirm the structure.
Caption: Logic flow for structural confirmation. Blue arrows indicate scalar coupling (COSY); Red arrows indicate heteronuclear long-range connectivity (HMBC) which bridges the molecular domains.
Part 6: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift principles).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Link
OpenPub Global. (2025). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Link
National Institutes of Health (NIH). (2015). 2D-COSY NMR Spectroscopy as a Quantitative Tool in Biological Matrix. Link
Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for han...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine. Given that this is a specialized research chemical, a comprehensive, peer-reviewed safety profile is not always available. Therefore, we will apply the established scientific principle of risk assessment based on structural analogy, a cornerstone of laboratory safety, to determine the appropriate personal protective equipment (PPE) and handling protocols.
Hazard Assessment via Structural Analogy
To establish a robust safety protocol, we must deconstruct the molecule into its primary structural motifs and analyze the known hazards of analogous compounds. This compound is comprised of a bromophenylsulfonyl group attached to an isobutylpiperazine moiety.
Piperazine Core: The piperazine ring is a common feature in many active pharmaceutical ingredients. The parent compound, piperazine, is known to cause severe skin burns, and eye damage, and can act as a respiratory and skin sensitizer.[1]
Brominated Aromatic Group: The presence of a bromobenzene structure suggests potential for irritation and corrosive properties. For example, 4'-Bromophenacyl bromide is corrosive to the eyes and causes skin burns.[2]
Sulfonylpiperazine Structure: The most direct data comes from a close structural analog, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. According to the European Chemicals Agency (ECHA) notifications, this compound is classified with specific GHS hazard statements:
This evidence-based approach allows us to anticipate the primary hazards: significant irritation to the skin, eyes, and respiratory system, with the potential for more severe corrosive effects and sensitization.
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard assessment, a multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal contact, ocular exposure, and inhalation.
Hand Protection:
Requirement: Nitrile gloves are the minimum requirement. Given the potential for corrosive damage and sensitization from the piperazine and bromophenyl groups, consider double-gloving, especially during weighing and transfer operations.
Causality: The GHS classification of the methyl analog as a skin irritant (H315) and the known corrosive nature of similar compounds necessitate a robust barrier to prevent direct skin contact.[1][3] Always inspect gloves for tears or pinholes before use.
Eye and Face Protection:
Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
Causality: The serious eye irritation warning (H319) from the direct analog indicates that even minor contact with the eyes could lead to significant damage.[3] Standard safety glasses are insufficient as they do not protect against splashes or fine particulates.
Body Protection:
Requirement: A professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures with a higher risk of spills, such as large-scale reactions or purifications, a chemically resistant apron or a disposable protective coverall should be used.[5]
Causality: To prevent incidental skin contact on the arms and body, a protective layer is essential. Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
Respiratory Protection:
Requirement: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed in a certified chemical fume hood or a similar ventilated enclosure. If engineering controls are not available or are insufficient to control airborne particulates, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[7][8]
Causality: The GHS warning for respiratory irritation (H335) makes this a critical control point.[3] Inhaling fine particles of this compound could lead to immediate irritation of the nose, throat, and lungs.
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Experimental Protocol: Safe Handling Workflow
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clutter-free. Designate a specific area for the work.
Donning PPE: Don PPE in the following order: lab coat, nitrile gloves (consider double-gloving), and finally, chemical splash goggles.
Chemical Handling: Conduct all manipulations of the solid compound within the fume hood. Use tools like spatulas and weighing paper to minimize dust generation. If making a solution, add the solid to the solvent slowly.
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Decontaminate any reusable equipment.
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves (if double-gloving). Then, remove the lab coat and goggles. Finally, remove the inner gloves.
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.
Mandatory Visualization: Safe Handling Workflow
Figure 1: Step-by-step workflow for the safe handling of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine.
Spill Management Plan
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
Contain: If safe to do so, prevent the spread of a solid spill by covering it with a plastic sheet. For liquid spills, use an absorbent, inert material (e.g., vermiculite or sand).
PPE: Do not attempt cleanup without the full, appropriate PPE, including respiratory protection.
Cleanup: Carefully sweep up the solid material or absorbed liquid. Avoid creating dust. Place all contaminated materials into a sealed, labeled container for hazardous waste.
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Protocol
Waste Segregation: All waste contaminated with 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, including excess solid, contaminated gloves, weighing paper, and cleaning materials, must be disposed of in a designated, sealed container for halogenated organic waste .[9]
Rationale: Brominated organic compounds require specific disposal procedures, often involving high-temperature incineration with subsequent scrubbing of the off-gases to handle the resulting hydrobromic acid and potential elemental bromine.[10] Never dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, founded on a thorough analysis of the compound's structural hazards, researchers can handle 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine with the high degree of safety and professionalism required in modern drug development.
References
Ilford Photo. (n.d.). Safety Data Sheet: Bromophen Stock Solution. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 710729, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. [Link]
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade. [Link]
National Institutes of Health. (n.d.). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. [Link]
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. [Link]
ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. [Link]
Chemtalk. (n.d.). Bromine water - disposal. [Link]
National Institutes of Health. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
Reddit. (2017). Safely handling a liter of Bromine?. [Link]
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]